3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-10-5-2-9-3-6(7(4)5)11(12)13/h1-3,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUYKXGBNFJMPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NC=C2N1)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 3-Bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine in Advanced Drug Discovery
Executive Summary & Pharmacological Significance
The 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold is a privileged pharmacophore in modern medicinal chemistry, mimicking the traditional indole core while offering enhanced physicochemical properties, such as improved aqueous solubility and additional hydrogen-bonding capabilities. Within this class, 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine (CAS: 1190309-86-4) stands out as a high-value, bifunctional intermediate.
Its unique substitution pattern provides orthogonal reactive handles—a C-3 bromine and a C-4 nitro group—enabling the rapid, divergent synthesis of complex molecular libraries. This specific scaffold is highly sought after in the development of kinase inhibitors, BET bromodomain inhibitors, and highly specific neuroimaging agents designed for detecting neurofibrillary tangles in Alzheimer's disease and other tauopathies 1.
Chemical Identity & Physical Properties
To ensure accurate compound tracking and stoichiometric calculations during library synthesis, the fundamental physicochemical properties of the compound are summarized below.
| Property | Value |
| IUPAC Name | 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine |
| CAS Number | 1190309-86-4 |
| Molecular Formula | C₇H₄BrN₃O₂ |
| Molecular Weight | 242.03 g/mol |
| InChI Key | QXUYKXGBNFJMPL-UHFFFAOYSA-N |
| Core Scaffold Type | 6-Azaindole (Pyrrolopyridine) |
Material Safety Data Sheet (MSDS) & Handling Protocols
As a highly reactive halogenated nitro-heterocycle, strict adherence to safety protocols is mandatory. The compound is designated strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications 1.
| Hazard/Handling Parameter | Specification / Protocol |
| Intended Use | Research Use Only (RUO). Not for human or veterinary use. |
| Storage Conditions | Sealed in a dry environment, room temperature or 2-8°C (vendor specific), protected from light and moisture. |
| Personal Protective Equipment | Nitrile gloves (double-gloving recommended during synthesis), safety goggles, and a chemically resistant lab coat. |
| Engineering Controls | Mandatory handling within a certified Class II chemical fume hood due to potential dust inhalation and reactive dust hazards. |
| Chemical Reactivity | Stable under standard laboratory conditions. Incompatible with strong oxidizing agents, strong acids (post-synthesis), and strong bases. |
Mechanistic Synthesis & Regioselective Functionalization
The bottom-up synthesis of 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine is a sophisticated process that relies on the electronic disparities between the fused pyrrole and pyridine rings 2.
-
Electrophilic Bromination: The synthesis begins with the 1H-pyrrolo[2,3-c]pyridine core. The C-3 position of the pyrrole ring is the most nucleophilic site due to the enamine-like character of the pyrrole nitrogen. Treatment with N-bromosuccinimide (NBS) selectively yields the 3-bromo intermediate.
-
Regioselective Nitration: The critical step is the C-4 nitration. When exposed to strong acidic conditions (fuming HNO₃ and concentrated H₂SO₄), the pyridine nitrogen is immediately protonated. This protonation renders the pyridine ring highly electron-deficient, deactivating it toward electrophilic aromatic substitution. However, the C-4 position remains uniquely activated by the electron-donating resonance from the adjacent pyrrole moiety. Furthermore, the steric bulk of the C-3 bromine directs the incoming nitronium ion (NO₂⁺) away from the C-2 position, ensuring exquisite regioselectivity at C-4 1.
Synthetic workflow for regioselective bromination and nitration of the 6-azaindole core.
Experimental Protocol: Self-Validating C-4 Nitration
To ensure reproducibility and high yield, the following protocol incorporates built-in validation checkpoints.
Reagents:
-
3-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%, 1.2 eq)
Step-by-Step Procedure:
-
Preparation: Dissolve 3-bromo-1H-pyrrolo[2,3-c]pyridine in concentrated H₂SO₄ (approx. 5 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Submerge the flask in an ice-salt bath to lower the internal temperature to -5°C to 0°C. Causality: Maintaining sub-zero temperatures prevents oxidative degradation of the electron-rich pyrrole ring and suppresses over-nitration.
-
Addition: Slowly add fuming HNO₃ dropwise over 30 minutes, maintaining the internal temperature strictly below 5°C.
-
Reaction: Stir the mixture at 0°C for 1-2 hours.
-
Quenching: Carefully pour the reaction mixture over crushed ice. Neutralize the acidic solution slowly with saturated aqueous Na₂CO₃ until the pH reaches ~7.0, prompting the precipitation of the target compound.
-
Isolation: Filter the resulting yellow/orange precipitate under a vacuum, wash thoroughly with cold distilled water, and dry under a high vacuum.
Validation & Quality Control (QC):
-
LC-MS (In-Process): Aliquot 10 µL, quench in methanol, and run LC-MS. The starting material mass (m/z ~197) must disappear. The product peak will show a distinct 1:1 isotopic doublet at m/z 242 / 244 [M+H]⁺ , confirming the presence of one bromine atom and successful nitration.
-
¹H NMR (Post-Reaction): Dissolve the dried product in DMSO-d₆. A successful C-4 nitration is validated by the disappearance of the C-4 aromatic proton signal and a significant downfield shift of the remaining C-5 and C-7 pyridine protons, caused by the strong electron-withdrawing effect of the newly installed nitro group.
Downstream Applications in Drug Discovery
The true utility of 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine lies in its orthogonal reactivity, allowing medicinal chemists to systematically explore structure-activity relationships (SAR) for complex targets like colchicine-binding sites or BET bromodomains 3.
-
C-3 Functionalization (The Bromo Handle): The C-3 bromine is primed for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the introduction of diverse aryl, heteroaryl, or amine substituents, which often dictate the molecule's entry into hydrophobic binding pockets.
-
C-4 Functionalization (The Nitro Handle): The nitro group can be selectively reduced to a primary amine using mild conditions (e.g., Iron/HCl Béchamp reduction or Pd/C catalytic hydrogenation). The resulting aniline-like amine is an excellent nucleophile, ready to be converted into amides, ureas, or sulfonamides. These motifs act as critical hydrogen-bond donors/acceptors, frequently interacting with the hinge region of kinases.
Divergent functionalization pathways exploiting C-3 bromo and C-4 nitro handles.
References
-
National University of Pharmacy (nuph.edu.ua). "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines". Organic Chemistry Frontiers / Drug Development. Available at:[Link]
-
National Center for Biotechnology Information (PMC). "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities". PubMed Central. Available at:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Structural Mechanics and Synthetic Derivatization of 3-Bromo-4-nitro-6-azaindole: A Technical Whitepaper
Executive Summary
In the rapidly evolving landscape of medicinal chemistry, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold has emerged as a privileged pharmacophore. Specifically, 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine (commonly referred to as 3-bromo-4-nitro-6-azaindole) serves as a high-value, bifunctional intermediate [1]. Its unique electronic topology allows for orthogonal functionalization, making it an indispensable building block for the synthesis of advanced kinase inhibitors and highly specific neuroimaging agents targeting tauopathies in Alzheimer's disease[1].
This whitepaper provides an in-depth analysis of the compound's physicochemical properties, the causality behind its synthetic pathways, and self-validating experimental protocols designed for high-yield derivatization.
Physicochemical Profiling & Structural Identity
Understanding the fundamental properties of 3-bromo-4-nitro-6-azaindole is the first step in predicting its behavior in complex catalytic cycles. The dual presence of a strong electron-withdrawing group (-NO2) and a versatile cross-coupling handle (-Br) dictates its solubility, reactivity, and analytical profile.
Table 1: Quantitative Physicochemical and Identificational Data
| Property | Value / Description |
| IUPAC Name | 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine |
| Common Nomenclature | 3-bromo-4-nitro-6-azaindole |
| Molecular Formula | C7H4BrN3O2 [1] |
| Molecular Weight | 242.03 g/mol [1] |
| CAS Registry Number | 1190309-86-4 [1] |
| InChI String | InChI=1S/C7H4BrN3O2/c8-4-1-10-5-2-9-3-6(7(4)5)11(12)13/h1-3,10H [1] |
| Structural Features | Fused pyrrolopyridine bicyclic system; N-1 acidic proton |
| Key Reactive Sites | C-3 (Bromine, Pd-coupling), C-4 (Nitro, reduction/substitution) |
Electronic Topology and Reactivity Causality
As an application scientist, I approach the functionalization of the 6-azaindole core not as a rote procedure, but as an exercise in manipulating electron density. Formally, azaindoles are the products of replacing the benzene ring of an indole with a pyridine ring [2].
-
C-3 Nucleophilicity: Similar to standard indoles, the C-3 position of the azaindole system possesses the highest intrinsic electron density [2]. This makes it the kinetically favored site for initial electrophilic attack, dictating that bromination must occur before any other ring deactivation steps.
-
C-4 Electron Depletion: The fused pyridine ring is inherently electron-deficient. Under the highly acidic conditions required for nitration, the pyridine nitrogen (N-6) becomes protonated, further draining electron density from the ring [2].
-
The Directing Effect: Nitration at the C-4 position is synthetically challenging. However, the presence of the C-3 bromine atom and the pyrrole N-H exert a combined directing and stabilizing effect that successfully guides the nitronium ion (
) to the C-4 position over the C-5 or C-7 positions [1].
Synthetic Workflow: Scaffold Construction to Functionalization
The strategic timing of halogenation and nitration is the most critical parameter in this workflow. Reversing these steps would lead to catastrophic yield loss, as a primary nitration would completely deactivate the ring against subsequent bromination.
Figure 1: Step-by-step synthetic workflow and downstream functionalization of 3-bromo-4-nitro-6-azaindole.
Applications in Advanced Therapeutics and Neuroimaging
The 3-bromo-4-nitro-6-azaindole scaffold is not an end-product; it is a highly programmable linchpin. By subjecting the C-3 position to Suzuki-Miyaura or Sonogashira couplings, and subsequently reducing the C-4 nitro group to an amine for amide coupling, researchers can rapidly generate vast libraries of structurally diverse analogs [1].
One of the most profound applications of this scaffold is in the development of Positron Emission Tomography (PET) radiotracers . The compact nature of the functionalized azaindole allows it to cross the blood-brain barrier (BBB) efficiently, where it exhibits high binding affinity for neurofibrillary tangles (hyperphosphorylated Tau proteins) characteristic of Alzheimer's disease [1].
Figure 2: Development pathway of 6-azaindole derivatives into PET radiotracers for Tau imaging.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocols are designed with built-in analytical validation checkpoints. Do not proceed to the next step unless the validation criteria are strictly met.
Protocol A: Regioselective Bromination at C-3
Objective: Synthesize 3-bromo-1H-pyrrolo[2,3-c]pyridine from 6-azaindole.
Causality: N-Bromosuccinimide (NBS) is utilized instead of elemental bromine (
-
Initialization: Dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.
-
Reagent Addition: Add NBS (1.05 eq) portion-wise over 30 minutes. Maintaining 0 °C is critical to suppress radical side-reactions.
-
Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
-
Quenching & Extraction: Quench the reaction with saturated aqueous sodium thiosulfate (
) to neutralize unreacted NBS. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF. -
Self-Validation Checkpoint:
-
LC-MS Analysis: Confirm the presence of the product mass. Due to bromine isotopes (
and ), the spectrum must show a characteristic 1:1 doublet at ~197 and 199 .
-
Protocol B: Electrophilic Nitration at C-4
Objective: Synthesize 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine.
Causality: Concentrated sulfuric acid (
-
Initialization: Suspend 3-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in concentrated
(10 volumes) at 0 °C. Ensure complete dissolution. -
Nitronium Generation: In a separate vial, carefully prepare a mixture of fuming nitric acid (
, 1.2 eq) and concentrated (2 volumes) at 0 °C. -
Addition: Add the nitrating mixture dropwise to the azaindole solution over 45 minutes, strictly maintaining the internal temperature below 5 °C.
-
Propagation: Stir the mixture at 0 °C for 1 hour, then carefully allow it to reach 10 °C for an additional 2 hours.
-
Quenching: Pour the reaction mixture over crushed ice. Neutralize carefully with aqueous ammonium hydroxide (
) until pH ~7 is reached. Collect the resulting precipitate via vacuum filtration. -
Self-Validation Checkpoint:
-
LC-MS Analysis: Confirm the mass shift to
242/244 . -
H NMR (DMSO-
): The critical validation is the disappearance of the C-4 proton signal and the observation of two distinct doublets (or singlets depending on long-range coupling) representing the remaining C-5 and C-7 protons on the pyridine ring.
-
References
- Benchchem. "3-Bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine". Benchchem Product Catalog, Accessed March 3, 2026.
- Thieme Connect. "Product Class 22: Azaindoles and Their Derivatives". Science of Synthesis, Accessed March 3, 2026.
Determining the DMSO Solubility of 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine: A Technical Guide for Drug Discovery Professionals
Abstract
Introduction: The Significance of DMSO Solubility
3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound featuring a pyrrolopyridine scaffold, a privileged structure in medicinal chemistry.[1] Its bromo and nitro substituents offer versatile handles for synthetic elaboration, making it a valuable intermediate in the development of targeted therapeutics, including neuroimaging agents for conditions like Alzheimer's disease.[1]
In the initial phases of drug discovery, compounds are typically stored and screened in DMSO. Therefore, understanding a compound's solubility in this polar aprotic solvent is paramount. Poor DMSO solubility can lead to inaccurate screening results, precipitation issues in automated systems, and ultimately, the erroneous rejection of potentially valuable drug candidates.[1][2] This guide provides a robust scientific approach to characterizing the DMSO solubility of 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine.
Physicochemical Profile and Solubility Prediction
A qualitative assessment of a compound's structure can provide initial insights into its potential solubility.
Table 1: Physicochemical Properties of 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine
| Property | Value | Source |
| Molecular Formula | C₇H₄BrN₃O₂ | [1] |
| Molecular Weight | 242.03 g/mol | [1] |
| Appearance | Solid (predicted) | General chemical knowledge |
The pyrrolo[2,3-c]pyridine core is a relatively polar heterocyclic system. The presence of a bromine atom and a nitro group, both of which are electron-withdrawing, further enhances the polarity of the molecule. Aromatic heterocyclic compounds, in general, can present solubility challenges.[1] However, the presence of halogen derivatives is often associated with increased solubility in DMSO.[3] Given these competing factors, experimental determination is essential for an accurate assessment.
Theoretical Framework: Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic.
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent at a specific temperature and pressure, where the dissolved solute is in equilibrium with the undissolved solid.[4] This value is typically determined using the shake-flask method over an extended period (24-72 hours) to ensure equilibrium is reached.[5][6]
-
Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution under non-equilibrium conditions after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[7][8] This method is often used in high-throughput screening (HTS) settings due to its speed.[9][10] Kinetic solubility values are often higher than thermodynamic solubility because the compound may not have had sufficient time to precipitate and reach equilibrium.[11]
Caption: Relationship between solubility concepts and their application.
Experimental Determination of DMSO Solubility
The following sections provide detailed protocols for determining the thermodynamic and kinetic solubility of 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine in DMSO.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility and is considered the gold standard.
Protocol:
-
Preparation of Supersaturated Solution:
-
Accurately weigh approximately 5-10 mg of 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine into a clean, dry glass vial.
-
Add a known volume of anhydrous DMSO (e.g., 1 mL).
-
Ensure there is an excess of undissolved solid material to guarantee saturation.
-
-
Equilibration:
-
Seal the vial to prevent solvent evaporation.
-
Place the vial on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C).
-
Agitate the mixture for 24-48 hours to allow it to reach equilibrium. Periodically check to ensure undissolved solid remains.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vial at high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet the undissolved solid.
-
Alternatively, filter the solution through a 0.22 µm syringe filter compatible with DMSO.
-
-
Quantification:
-
Carefully aspirate a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
-
Prepare a standard curve of the compound in the same analytical solvent to ensure accurate quantification.
-
-
Calculation:
-
Back-calculate the original concentration in the DMSO supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.
-
Caption: Workflow for thermodynamic solubility determination.
Kinetic Solubility
This method is a higher-throughput approach suitable for early discovery.
Protocol:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine in 100% DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
In a 96-well microplate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Compound Addition:
-
Rapidly add a small volume of the DMSO stock solution to the aqueous buffer in the microplate. The final DMSO concentration should typically be low (e.g., 1-2%) to minimize its effect on solubility.
-
-
Incubation and Precipitation:
-
Shake the plate for a set period (e.g., 1-2 hours) at room temperature to allow for precipitation.
-
-
Analysis:
-
Measure the amount of precipitate formed using a nephelometer (which measures light scattering) or a UV-Vis plate reader. The solubility is often reported as the concentration at which precipitation is first observed.
-
Data Presentation and Interpretation
Solubility data should be presented clearly and concisely.
Table 2: Example Data Table for DMSO Solubility
| Compound ID | Method | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine | Thermodynamic (Shake-Flask) | 25 | Experimental Value | Calculated Value |
| 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine | Kinetic | 25 | Experimental Value | Calculated Value |
Conclusion
While a definitive, pre-existing value for the DMSO solubility of 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine is not available in the surveyed literature, this guide provides the necessary scientific framework for its determination. By understanding the structural features of the molecule and applying the detailed protocols for thermodynamic and kinetic solubility, researchers can generate reliable and reproducible data. This information is critical for the effective use of this compound in high-throughput screening campaigns and for making informed decisions in the drug discovery pipeline. The methodologies presented here are robust and widely applicable to other novel chemical entities.
References
-
Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1990-2000. [Link]
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5550-5552.
-
BioDuro. ADME Solubility Assay. [Link]
-
MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. [Link]
- Brittain, H. G. (2008). Thermodynamic vs. kinetic solubility: Knowing which is which. Pharmaceutical Technology, 32(10), 84-90.
-
ResearchGate. (2008). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]
-
Ovid. (2012). Kinetic versus thermodynamic solubility temptations and risks. [Link]
-
Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]
-
PubMed. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. [Link]
-
Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
World Health Organization (WHO). (2019). Annex 4: Guidance on equilibrium solubility studies. [Link]
-
Ziath. Samples in DMSO: What an end user needs to know. [Link]
Sources
- 1. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. who.int [who.int]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. ovid.com [ovid.com]
pKa Profiling of 3-Bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine: A Comprehensive Technical Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Domain: Physicochemical Characterization & Medicinal Chemistry
Executive Summary
In rational drug design, the physicochemical profiling of privileged scaffolds is paramount. The compound 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine (CAS 1190309-86-4) serves as a high-value intermediate in medicinal chemistry, particularly in the synthesis of neuroimaging agents targeting neurofibrillary tangles in Alzheimer's disease and other tauopathies (1)[1].
While the parent pyrrolo[2,3-c]pyridine (6-azaindole) core is a well-documented pharmacophore in kinase inhibitor development (2)[2], the introduction of 3-bromo and 4-nitro substituents drastically alters its ionization profile. As a Senior Application Scientist, I have structured this guide to dissect the causality behind these electronic shifts and provide a self-validating experimental framework for accurately determining its macroscopic dissociation constants (
Structural & Electronic Profiling
To understand the
-
Pyridine Nitrogen (N6): A weak base. The protonation equilibrium for unsubstituted 6-azaindole yields a
value of approximately 8.0 (3)[3]. -
Pyrrole Nitrogen (N1): A very weak acid with a
typically > 13.0.
The Causality of Substituent Effects
The addition of functional groups at the C3 and C4 positions fundamentally rewires the electron density of the molecule:
-
4-Nitro Group (-I, -M effects): The strongly electron-withdrawing nitro group at C4 exerts a profound mesomeric (-M) and inductive (-I) pull. This drastically reduces the electron density at the N6 pyridine nitrogen, making it significantly less basic (lowering
). Concurrently, the nitro group stabilizes the pyrrolide anion formed upon deprotonation of N1 via extended resonance, which vastly increases the acidity of the pyrrole proton (lowering ). -
3-Bromo Group (-I effect): While halogens possess a slight mesomeric electron-donating capability (+M), their strong inductive withdrawal (-I) dominates in highly conjugated heterocyclic systems. The proximity of the bulky, electronegative bromine atom at C3 further depresses both
values through inductive withdrawal and local steric desolvation effects.
Ionization states of 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine across the physiological pH spectrum.
Quantitative Data: pKa Modulation
Based on the linear free-energy relationships (LFER) and Hammett equation principles applied to the 6-azaindole core (4)[4], the theoretical modulation of the
| Compound | Data Source | ||
| 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) | ~8.0 | > 13.0 | Experimental Literature[3] |
| 4-Nitro-1H-pyrrolo[2,3-c]pyridine | ~3.5 | ~10.5 | Theoretical Extrapolation |
| 3-Bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine | ~2.5 | ~9.5 | Theoretical Extrapolation |
Note: The highly depressed
Experimental Methodologies
Why UV-Vis Spectrophotometry?
Standard potentiometric titration is inadequate for this compound. The neutral species exhibits poor aqueous solubility, and the
Protocol: Self-Validating UV-Vis Titration
1. Sample Preparation & Ionic Strength Control
-
Action: Prepare a 10 mM stock solution of the analyte in HPLC-grade DMSO. Dilute into a universal buffer (e.g., Britton-Robinson) to a final working concentration of 15 µM.
-
Causality: The final DMSO concentration must be kept strictly <0.5% v/v to prevent co-solvent-induced dielectric shifts that artificially alter the
. -
Standardization: Add KCl to achieve a constant ionic strength of
M. Why? This locks the activity coefficients of the ions, ensuring the measured concentration quotient accurately reflects the thermodynamic while mimicking physiological osmolarity.
2. Spectral Acquisition
-
Action: Record UV-Vis spectra (200–450 nm) across a pH range of 1.0 to 12.0 in 0.5 pH unit increments.
3. Isosbestic Point Validation (The Self-Validating Step)
-
Action: Overlay the spectra and identify isosbestic points (wavelengths where absorbance remains constant across varying pH).
-
Causality: A strict isosbestic point mathematically proves that exactly two absorbing species (e.g., Cation ↔ Neutral) are in equilibrium. If the isosbestic point drifts, it flags a failure in the protocol (e.g., compound precipitation or degradation), making the system self-validating.
4. Non-Linear Regression Analysis
-
Action: Extract the absorbance values at the wavelength of maximum variance (
). Fit the data to the Henderson-Hasselbalch equation using non-linear least squares regression:
Self-validating UV-Vis spectrophotometric titration workflow for accurate pKa determination.
Implications for Drug Development
Pyrrolo[2,3-c]pyridines are among the most promising nitrogen-containing heterocyclic compounds in modern drug development (5)[5]. For 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine specifically, the dual electron-withdrawing substituents engineer a highly specific ionization window.
Because
References
-
ResearchGate. "The Photophysical Properties of 6-Azaindole". Journal of Physical Chemistry B. Available at:[Link]
-
PubChem. "6-Azaindole | C7H6N2 | CID 9219". National Institutes of Health (NIH). Available at: [Link]
-
National University of Pharmacy. "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines". Nuph.edu.ua. Available at:[Link]
Sources
- 1. 3-Bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine [benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-Azaindole | C7H6N2 | CID 9219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
electronic properties of nitro-substituted 6-azaindoles
The Electronic Properties of Nitro-Substituted 6-Azaindoles: A Technical Guide
Executive Summary
The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold represents a critical bioisostere of indole and purine, widely utilized in kinase inhibitor design (e.g., JAK, VEGF inhibitors). While the parent scaffold is well-characterized, the introduction of a nitro group (
Part 1: Electronic Architecture & Mechanistic Insights
The Azaindole Dipole & Reactivity
Unlike indole, 6-azaindole possesses a pyridine nitrogen (N6) that acts as a basic center and an electron sink. The fusion of the electron-rich pyrrole ring with the electron-deficient pyridine ring creates an intrinsic dipole.
-
Parent 6-Azaindole:
-
N1 (Pyrrole): Hydrogen bond donor (HBD). Weakly acidic (
). -
N6 (Pyridine): Hydrogen bond acceptor (HBA). Basic (
). -
C3 Position: Most nucleophilic site, prone to Electrophilic Aromatic Substitution (
).
-
-
Effect of Nitro Substitution: The nitro group is a strong electron-withdrawing group (EWG) via both induction (
) and resonance ( ). Its impact depends heavily on position:-
C3-Nitro: Direct conjugation with the pyrrole nitrogen (N1). Drastically increases N1 acidity by stabilizing the conjugate base (anion) via resonance.
-
Pyridine-Ring Nitro (C4/C5/C7): Further deactivates the pyridine ring, making N6 significantly less basic and the ring highly susceptible to Nucleophilic Aromatic Substitution (
).
-
Quantitative Electronic Parameters
The following table summarizes the estimated shifts in physicochemical properties upon nitration.
| Property | Parent 6-Azaindole | 3-Nitro-6-azaindole | 4-Nitro-6-azaindole |
| N1-H Acidity ( | ~15.5 | ~12.0 (High Acidity) | ~13.5 |
| N6 Basicity ( | 7.95 | ~4.5 (Weak Base) | ~2.0 (Very Weak Base) |
| Dipole Moment | ~1.9 D | ~5.5 D | ~4.8 D |
| Fluorescence | Emissive (UV) | Quenched (n | Quenched |
| Primary Reactivity | Nucleophilic attack at C3 blocked |
Part 2: Synthesis & Regioselectivity Protocols[1][2]
The synthesis of nitro-6-azaindoles requires distinct strategies depending on the target position. Direct nitration favors C3, while functionalizing the pyridine ring requires N-oxide activation.
Workflow Diagram: Regioselective Nitration
Caption: Logical workflow for regioselective nitration. Direct acidic nitration targets the electron-rich C3, while N-oxide chemistry accesses the electron-deficient C4 position.
Protocol A: Synthesis of 3-Nitro-6-azaindole (Direct Nitration)
Principle: Under strongly acidic conditions, the pyridine nitrogen (N6) is protonated. This deactivates the pyridine ring entirely, forcing the electrophilic nitronium ion (
Materials:
-
6-Azaindole (1.0 eq)
-
Sulfuric Acid (
), conc. (10 vol) -
Fuming Nitric Acid (
), >90% (1.1 eq) -
Ice/Water
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask with concentrated
. Cool to 0–5°C using an ice-salt bath. -
Dissolution: Add 6-azaindole portion-wise. Note: Exothermic. Ensure temperature remains <10°C. The solution will turn yellow/orange.
-
Nitration: Add fuming
dropwise over 30 minutes via an addition funnel. Maintain temperature at 0–5°C. -
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Eluent: 5% MeOH in DCM). The starting material spot (
) should disappear, replaced by a lower yellow spot. -
Quench: Pour the reaction mixture slowly onto crushed ice (50g per 1g substrate).
-
Neutralization: Carefully basify the slurry to pH 8 using 50% NaOH solution or solid
. Caution: Massive heat generation. -
Isolation: Filter the resulting yellow precipitate. Wash with cold water (
). -
Purification: Recrystallize from Ethanol/Water (9:1) to afford 3-nitro-6-azaindole as yellow needles.
Validation Criteria:
-
NMR (DMSO-
): Loss of the C3-H signal (typically a doublet/multiplet ~6.5 ppm). Downfield shift of N1-H (>12 ppm) due to increased acidity.
Protocol B: Synthesis of 4-Nitro-6-azaindole (Via N-Oxide)
Principle: The pyridine ring is too deactivated for direct nitration. Converting N6 to the N-oxide (
Step-by-Step Procedure:
-
Oxidation: Dissolve 6-azaindole in DME/DCM. Add mCPBA (1.2 eq) at 0°C. Stir overnight at RT. Isolate 6-azaindole-7-oxide.
-
Nitration: Dissolve the N-oxide in Trifluoroacetic Acid (TFA). Add Fuming
at 0°C. Heat to 60°C for 4 hours. The N-oxide directs the nitro group to C4. -
Reduction: Dissolve the 4-nitro-6-azaindole-7-oxide in
. Add (3 eq) dropwise at 0°C. Reflux for 2 hours to remove the N-oxide oxygen. -
Workup: Quench with ice water, neutralize, and extract with EtOAc.
Part 3: Spectroscopic & Physicochemical Profiling
NMR Diagnostic Signatures
The introduction of the nitro group causes predictable deshielding effects.
| Position | Parent ( | 3-Nitro ( | Reason |
| H-2 (Pyrrole) | 7.30 (d) | 8.60 (s) | Deshielding by adjacent |
| H-3 (Pyrrole) | 6.45 (d) | Absent | Substituted by Nitro. |
| H-4 (Pyridine) | 7.90 (d) | 8.25 (d) | Through-space/bond EWG effect. |
| H-5 (Pyridine) | 7.50 (dd) | 7.70 (dd) | Mild inductive effect. |
| N1-H | ~11.5 | ~13.2 | Increased acidity (H-bond strengthening). |
UV-Vis & Fluorescence
-
Appearance: 6-Azaindole is colorless/white. Nitro-6-azaindoles are distinctively yellow .
-
Absorption: Bathochromic shift (Red shift) of the
transition.-
Parent
: ~288 nm. -
3-Nitro
: ~340–360 nm (Intramolecular Charge Transfer - ICT).
-
-
Fluorescence: The nitro group efficiently quenches fluorescence via rapid Intersystem Crossing (ISC) to the triplet state (
), making these compounds non-emissive compared to the parent.
Part 4: Applications in Drug Discovery[4][5]
Kinase Hinge Binding
6-Azaindole is a "privileged scaffold" because it mimics the purine ring of ATP.
-
Parent Mode: N1-H (Donor) and N6 (Acceptor) form a bidentate H-bond with the kinase hinge region (e.g., Glu/Leu backbone).
-
Nitro Effect:
-
Pros: The 3-nitro group can pick up additional water-mediated contacts or interact with gatekeeper residues.
-
Cons: The reduced basicity of N6 (due to the nitro EWG) weakens the H-bond acceptance capability. This must be compensated by the increased acidity of N1-H, which strengthens the H-bond donation.
-
Pathway Diagram: Kinase Interaction
Caption: Electronic modulation of the kinase hinge binding interface by nitro substitution.
References
-
Electronic Spectra of Azaindoles
-
Synthesis of Azaindole Scaffolds
-
Nitration Mechanisms
- Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester. (2008). PMC.
-
Source: [Link]
-
pKa and Physical Properties
-
Medicinal Chemistry Applications
Sources
- 1. researchgate.net [researchgate.net]
- 2. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 3. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. 6-Azaindole | C7H6N2 | CID 9219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
therapeutic potential of 3-bromo-4-nitro-6-azaindole derivatives
The Therapeutic Potential of 3-Bromo-4-Nitro-6-Azaindole Derivatives: A Privileged Scaffold in Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core has emerged as a highly privileged structural motif. Specifically, serves as a high-value, versatile chemical scaffold[1]. By offering orthogonal synthetic handles—a labile C-3 bromine and an electron-withdrawing C-4 nitro group—this scaffold enables the rapid generation of diverse, biologically active chemical libraries. As a Senior Application Scientist, I have structured this technical guide to detail the mechanistic rationale, structural biology, and therapeutic applications of 6-azaindole derivatives across three primary clinical axes: neuroimaging of tauopathies, targeted kinase inhibition in metabolic diseases, and viral entry blockade.
Chemical Foundation: Orthogonal Reactivity of the Bromo-Nitro Scaffold
The strategic placement of substituents on 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine allows for precise, regioselective functionalization, which is the cornerstone of its utility in drug discovery[1].
-
C-3 Bromine: The lability of the C-Br bond makes it an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This facilitates the introduction of diverse aryl or heteroaryl groups necessary for spatial target engagement.
-
C-4 Nitro Group: This acts as a dual-purpose synthetic handle. Because of the electron-deficient nature of the azaindole ring, the nitro group can undergo direct nucleophilic aromatic substitution (SNAr). Alternatively, it can be reduced to a primary amine, opening pathways for amidation or diazotization[1].
This orthogonal reactivity establishes a self-validating synthetic system: chemists can sequentially functionalize the C-3 and C-4 positions without cross-reactivity, ensuring high-fidelity structure-activity relationship (SAR) exploration.
Therapeutic Axis I: Neuroimaging & Tauopathies (Alzheimer's Disease)
The accumulation of hyperphosphorylated tau protein into paired helical filaments (PHFs) is a defining hallmark of Alzheimer's disease (AD). First-generation Positron Emission Tomography (PET) tracers were heavily limited by off-target binding to monoamine oxidase B (MAO-B). Second-generation tracers, built upon the 6-azaindole scaffold (such as [18F]MK-6240 and its radioiodinated analogs like ), exhibit exceptional avidity and selectivity for tau PHFs without the MAO-B liability[2][3][4].
Structural Mechanism: reveal that the 6-azaindole ring of MK-6240 intercalates deeply within the C-shaped cavity of the tau protofilament. The binding is thermodynamically stabilized by an inter-residue ion pair with D358 and a critical hydrogen bond with K353, while the core scaffold engages in van der Waals interactions with I360[5][6].
Workflow for the radiosynthesis and autoradiographic validation of 6-azaindole Tau PET tracers.
Therapeutic Axis II: Kinase Inhibition (DYRK1A & Diabetes)
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a critical negative regulator of pancreatic β-cell proliferation. Inhibiting DYRK1A allows for the nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), which drives the transcription of cell cycle genes (e.g., Cyclin D1), thereby promoting β-cell regeneration—a highly sought-after disease-modifying strategy for Type 1 Diabetes[7][8][9].
Compound GNF2133: Through rigorous SAR optimization of the 6-azaindole core, was identified as a potent, orally bioavailable DYRK1A inhibitor (IC50 = 6.2 nM) with striking selectivity over closely related kinases like GSK3β[10][11][12]. In vivo, it demonstrates significant dose-dependent glucose disposal and insulin secretion in RIP-DTA mouse models[13][14].
Mechanism of 6-azaindole-mediated DYRK1A inhibition driving pancreatic β-cell proliferation.
Therapeutic Axis III: Antiviral Agents (HIV Attachment Inhibitors)
The 6-azaindole framework also forms the structural basis for Temsavir (the active moiety of the prodrug Fostemsavir), a first-in-class HIV-1 attachment inhibitor[15][16].
Mechanism of Action: under the β20–β21 loop of the HIV-1 gp120 envelope glycoprotein[16][17]. By locking gp120 in a "closed" conformation, it sterically occludes the CD4 binding site. This prevents the initial interaction between the virus and the host cellular CD4 receptors, halting viral entry at the earliest possible stage[18][19].
Quantitative Pharmacological Profiles
To facilitate rapid comparison, the in vitro and in vivo parameters of the leading 6-azaindole derivatives discussed in this whitepaper are summarized below:
| Compound | Target | Affinity / Potency | Primary Indication | Key Pharmacological Feature |
| GNF2133 | DYRK1A Kinase | IC50 = 6.2 nM | Type 1 Diabetes | High selectivity over GSK3β (>50 µM); drives robust β-cell proliferation. |
| MK-6240 / IPPI | Tau PHFs | Ki ≈ 0.75 nM | Alzheimer's Disease (PET) | High avidity for neurofibrillary tangles; zero off-target MAO-B binding. |
| Temsavir | HIV-1 gp120 | Kd = 3.3 nM | Multi-Drug Resistant HIV-1 | Reversible binding (t1/2 ~ 8 hrs); locks gp120 in a closed conformation. |
Experimental Methodologies
Protocol 1: Regioselective Functionalization of the 6-Azaindole Core
To ensure reproducibility and structural integrity, the functionalization of 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine must follow a strict order of operations dictated by electronic causality.
-
N-Protection: Dissolve the 6-azaindole scaffold in anhydrous DMF. Add NaH (1.2 eq) at 0°C, followed by an appropriate protecting group (e.g., SEM-Cl or Boc2O). Causality: Protection of the pyrrole nitrogen prevents unwanted N-arylation during subsequent metal-catalyzed steps.
-
C-3 Suzuki-Miyaura Coupling: Combine the N-protected intermediate with the desired aryl-boronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq) in a degassed dioxane/water mixture. Heat to 90°C for 4 hours. Causality: The labile C-Br bond at C-3 preferentially undergoes oxidative addition, ensuring strict regiocontrol.
-
C-4 Nitro Reduction: Treat the C-3 coupled product with Iron powder (5.0 eq) and NH4Cl (5.0 eq) in an EtOH/H2O mixture at 80°C. Causality: The use of a mild, chemoselective reducing agent is critical here to prevent unwanted dehalogenation or disruption of the newly formed C-3 aryl bond, ensuring the self-validating integrity of the synthetic sequence.
Protocol 2: In Vitro Autoradiography for Tau Tracer Validation
This self-validating protocol is used to confirm the selectivity of 6-azaindole-based radiotracers (e.g., [125I]IPPI) for Tau PHFs in post-mortem human brain tissue.
-
Tissue Preparation: Section fresh-frozen post-mortem Alzheimer's disease (AD) and cognitively normal (CN) brain tissues (e.g., anterior cingulate) at 20 µm thickness. Mount on glass slides.
-
Radioligand Incubation: Incubate the slides in a buffer containing 0.1 nM of the radiolabeled 6-azaindole tracer for 90 minutes at room temperature.
-
Off-Target Displacement (The Validation Step): To definitively prove that the radiotracer targets Tau PHFs and not MAO-B, co-incubate adjacent AD tissue sections with 1 µM deprenyl (a selective MAO-B inhibitor). Causality: The persistence of the radioactive autoradiographic signal in the presence of deprenyl self-validates the tracer's selectivity for Tau, as any MAO-B binding would be competitively displaced[3].
-
Imaging: Wash slides sequentially in cold buffer, dry, and expose to phosphor imaging plates for quantitative densitometry.
References
-
Liu, Y.A., et al. "Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133." Journal of Medicinal Chemistry, ACS Publications.[Link]
-
Fitzpatrick, A.W.P., et al. "Cryo-EM structure of Alzheimer's disease tau filaments with PET ligand MK-6240." Nature Communications, PMC - NIH.[Link]
-
Watanabe, H., et al. "Development and evaluation of [125I]IPPI for Tau imaging in postmortem human Alzheimer's disease brain." eScholarship, University of California.[Link]
-
Wensel, D.L., et al. "Temsavir Modulates HIV-1 Envelope Conformation by Decreasing Its Proteolytic Cleavage." Viruses, MDPI.[Link]
-
ViiV Healthcare. "Binding affinity/dissociation Summary - Rukobia." GSK Scientific Information. [Link]
Sources
- 1. 3-Bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine [benchchem.com]
- 2. escholarship.org [escholarship.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Cryo-EM structure of Alzheimer’s disease tau filaments with PET ligand MK-6240 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryo-EM structure of Alzheimer’s disease tau filaments with PET ligand MK-6240 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Azaindole derivative GNF2133 as DYRK1A inhibitor for the treatment of Type 1 diabetes - American Chemical Society [acs.digitellinc.com]
- 8. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medkoo.com [medkoo.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. asianpharmtech.com [asianpharmtech.com]
- 14. rcsb.org [rcsb.org]
- 15. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Temsavir Modulates HIV-1 Envelope Conformation by Decreasing Its Proteolytic Cleavage [mdpi.com]
- 18. The sensitivity of HIV-1 gp120 polymorphs to inhibition by temsavir correlates to temsavir binding on-rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medinfo.gsk.com [medinfo.gsk.com]
Advanced Functionalization Strategies for 4-Nitro-6-Azaindole: A Technical Guide
The following technical guide details the functionalization of 4-nitro-6-azaindole , a critical scaffold in the synthesis of type I and type II kinase inhibitors. This guide prioritizes mechanistic understanding, robust protocols, and late-stage diversification strategies used in high-value drug discovery programs.
Introduction: The Scaffold's Strategic Value
In medicinal chemistry, 4-nitro-6-azaindole (1H-pyrrolo[2,3-c]pyridine, 4-nitro-) serves as a high-value precursor to 4-amino-6-azaindole derivatives. These derivatives act as potent bioisosteres of adenine, enabling them to bind effectively to the ATP-binding hinge region of kinases (e.g., JAK, MPS1, c-Met).
While the parent 6-azaindole is electron-deficient due to the pyridine nitrogen (N6), the introduction of a nitro group at C4 creates a unique electronic "push-pull" system. This significantly alters the reactivity profile, deactivating the pyrrole ring toward electrophilic substitution while activating the scaffold for specific nucleophilic and reduction-based transformations.
Electronic Structure & Reactivity Profile
-
N1 (Pyrrole Nitrogen): Highly acidic (pKa ~12-13) due to electron withdrawal by the pyridine ring and the C4-nitro group. Readily deprotonated for alkylation.
-
C4-Nitro Group: The primary "handle." It strongly deactivates the ring toward electrophilic attack (e.g., at C3) but serves as a latent amine.
-
C2 Position: The most acidic C-H bond. Susceptible to lithiation (with N1 protection) or transition-metal-catalyzed C-H activation.
-
C3 Position: Deactivated. Standard electrophilic halogenation (e.g., NIS) is sluggish compared to the non-nitrated parent, often requiring N1-activation or post-reduction functionalization.
Core Functionalization Modules
The functionalization of 4-nitro-6-azaindole is best approached through a modular workflow: Protection
Module 1: N1-Functionalization (The Anchor)
Before manipulating the nitro group, the N1 position must often be capped to control solubility and prevent catalyst poisoning.
-
Alkylation: Due to the enhanced acidity of N1H, weak bases (
, ) in polar aprotic solvents (DMF, DMSO) are sufficient.-
Expert Insight: Avoid strong bases like NaH unless necessary, as they can lead to oxidative degradation of the electron-deficient ring.
-
-
Arylation: Copper-catalyzed Chan-Lam coupling or Palladium-catalyzed Buchwald-Hartwig amination.
-
Protection: For transient protection during C-H activation, the SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc groups are preferred. SEM is stable to the reducing conditions required for the nitro group.
Module 2: C-H Activation (C2 & C3)
Direct functionalization of the C-H bonds avoids pre-functionalized starting materials.
-
C2-Arylation (Pd/Rh Catalysis): The C4-nitro group directs acidity to C2. Palladium-catalyzed direct arylation (using
and phosphine ligands) is viable. -
C3-Halogenation: While the nitro group deactivates C3, iodination can still be achieved using NIS (N-iodosuccinimide) in DMF at elevated temperatures. The resulting C3-iodide is a pivot point for Suzuki-Miyaura couplings.
Module 3: The Nitro Handle (Reduction & Transformation)
This is the critical step for converting the scaffold into a kinase inhibitor.
-
Catalytic Hydrogenation (
, Pd/C): The standard method. High yields, but incompatible with C3-halogens (hydrodehalogenation risk). -
Dissolving Metal Reduction (Fe/AcOH or Zn/NH4Cl): The preferred method when sensitive functional groups (alkenes, halogens) are present. Iron powder in acetic acid is robust and scalable.
-
Transfer Hydrogenation: Hydrazine hydrate with Raney Nickel is excellent for avoiding over-reduction.
Module 4: Vicarious Nucleophilic Substitution (VNS)
A specialized technique for introducing alkyl groups at C5 or C7. The strong electron-withdrawing nature of the 4-nitro group allows carbanions bearing a leaving group (e.g., chloromethyl phenyl sulfone) to attack the ring, followed by elimination, effectively replacing a hydride with an alkyl group.
Visualization of Reactivity Pathways
The following diagram illustrates the divergent synthesis pathways starting from 4-nitro-6-azaindole.
Caption: Strategic workflow for converting 4-nitro-6-azaindole into bioactive kinase inhibitors, highlighting protection, reduction, and diversification steps.
Detailed Experimental Protocols
Protocol A: N1-Alkylation (General Procedure)
Objective: Install an R-group at N1 to modulate solubility and potency.
-
Setup: Charge a flame-dried round-bottom flask with 4-nitro-6-azaindole (1.0 equiv) and anhydrous DMF (0.1 M concentration).
-
Deprotonation: Add
(2.0 equiv) in one portion. Stir at room temperature for 30 minutes. The solution will typically turn deep yellow/orange due to the nitronate anion. -
Alkylation: Add the alkyl halide (1.2 equiv) dropwise.
-
Reaction: Stir at RT (for primary halides) or 60°C (for secondary halides) for 4–16 hours. Monitor by LCMS.
-
Workup: Pour into ice-water. If solid precipitates, filter and wash with water. If oil forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over
, and concentrate.
Protocol B: Chemoselective Nitro Reduction (Fe/AcOH)
Objective: Reduce the nitro group to an amine without dehalogenating other sites.
-
Setup: Dissolve N1-substituted-4-nitro-6-azaindole (1.0 equiv) in Ethanol/Acetic Acid (4:1 ratio).
-
Activation: Add Iron powder (5.0 equiv, <10 micron particle size preferred).
-
Reaction: Heat to reflux (80°C) with vigorous stirring for 2 hours.
-
Checkpoint: The reaction mixture will turn from yellow to a dark sludge. LCMS should show complete consumption of starting material (
) and formation of amine ( or depending on ionization).
-
-
Workup: Cool to RT. Filter through a pad of Celite. Wash the pad with MeOH.
-
Neutralization: Concentrate the filtrate. Redissolve in EtOAc and wash with saturated
to remove residual acid. -
Purification: Flash chromatography (DCM/MeOH gradient). The amine is often polar and streak-prone; add 1%
to the eluent.
Quantitative Data Summary: Reduction Methods
The following table compares reduction methods specifically for 4-nitro-6-azaindole derivatives containing a C3-Iodine atom (a common stress test for chemoselectivity).
| Method | Reagents | Yield (Amine) | C3-Iodine Retention | Notes |
| Catalytic Hydrogenation | 95% | < 5% | Rapid dehalogenation observed. Avoid if halogens present. | |
| Iron Reduction | Fe powder, AcOH, EtOH, Reflux | 88% | > 98% | Excellent chemoselectivity. Scalable. Requires Celite filtration. |
| Zinc Reduction | Zn dust, | 82% | > 95% | Milder than Fe/AcOH. Good for acid-sensitive substrates. |
| Stannous Chloride | 75% | > 98% | Effective but generates difficult tin waste emulsions. |
References
-
Bartoli Indole Synthesis Application
-
Azaindole Functionalization Review
-
Kinase Inhibitor Design
- Title: The Azaindole Framework in the Design of Kinase Inhibitors.
- Source:Molecules (MDPI).
-
URL:[Link]
-
C-H Activation Strategies
- Title: Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems.
- Source:N
-
URL:[Link]
-
Nucleophilic Substitution Logic
- Title: A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline.
-
Source:BenchChem.[5]
Sources
Methodological & Application
Application Note: Step-by-Step Preparation of 3-Bromo-4-nitro-6-azaindole
Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 3-Bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine (CAS: 1190309-86-4)
Strategic Overview & Chemical Significance
The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged bioisostere of indole, widely utilized in medicinal chemistry to improve aqueous solubility, modulate metabolic stability, and establish novel hydrogen-bonding interactions with biological targets [1].
The synthesis of 3-bromo-4-nitro-6-azaindole provides a highly versatile, orthogonally functionalized intermediate. The C-3 bromo group serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the C-4 nitro group can be selectively reduced to an amine for subsequent amidation or functionalization. Synthesizing this densely functionalized heterocycle requires a precise sequence of electrophilic aromatic substitutions to overcome the inherent electronic biases of the azaindole core.
Mechanistic Rationale & Causality (The "Why")
Designing a robust synthesis for 3-bromo-4-nitro-6-azaindole requires navigating the conflicting electronic properties of its two fused rings: the electron-rich pyrrole and the electron-deficient pyridine.
-
Why not brominate first? While bromination of 6-azaindole at the C-3 position is kinetically rapid, performing this step first is strategically flawed. The subsequent nitration requires harsh, strongly acidic conditions (HNO₃/H₂SO₄) which can lead to ipso-substitution, undesired oxidation, or complete decomposition of the electron-rich bromopyrrole moiety. By installing the nitro group first, the pyrrole ring is electronically deactivated just enough to survive subsequent steps, while still remaining the most nucleophilic site for the final bromination.
-
The Necessity of N-Oxidation for Nitration: The bare pyridine ring of 6-azaindole resists electrophilic aromatic substitution due to its electron deficiency. Direct nitration is virtually impossible. Oxidation to the N-oxide reverses this electronic polarity. The N-oxide oxygen donates electron density into the pyridine ring via resonance, specifically activating the para position (C-4) toward electrophilic attack by the nitronium ion (NO₂⁺) [2].
-
Regioselective Bromination: Once the 4-nitro-6-azaindole core is established and deoxygenated, N-bromosuccinimide (NBS) provides a controlled source of electrophilic bromine. Despite the electron-withdrawing nitro group at C-4, the C-3 position of the pyrrole ring remains the thermodynamically and kinetically favored site for halogenation.
Experimental Protocols: A Self-Validating Workflow
The following four-phase protocol is designed to be self-validating. Each step includes specific workup procedures and expected analytical markers to ensure intermediate purity before proceeding.
Phase 1: N-Oxidation of 6-Azaindole
Objective: Activate the pyridine ring for electrophilic substitution.
-
Reaction: Dissolve 6-azaindole (1.0 eq, 10.0 g, 84.6 mmol) in ethyl acetate (EtOAc, 400 mL). Cool the solution to 0 °C using an ice bath.
-
Addition: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.2 eq, 22.7 g) in small portions over 30 minutes to prevent thermal spiking.
-
Stirring: Remove the ice bath and stir the suspension at room temperature for 4 hours.
-
Workup: Filter the resulting precipitate. Wash the solid thoroughly with saturated aqueous NaHCO₃ (3 × 100 mL) to remove residual meta-chlorobenzoic acid, followed by cold EtOAc (50 mL).
-
Validation: Dry under vacuum to yield 6-azaindole N-oxide as a pale yellow solid. Self-Validation: ¹H NMR will show a distinct downfield shift of the C5-H and C7-H protons compared to the starting material.
Phase 2: Regioselective Nitration
Objective: Install the nitro group at the activated C-4 position.
-
Reaction: Suspend 6-azaindole N-oxide (1.0 eq, 10.0 g, 74.5 mmol) in concentrated sulfuric acid (H₂SO₄, 50 mL) at 0 °C. Stir until fully dissolved.
-
Addition: Add fuming nitric acid (HNO₃, 1.5 eq, 5.0 mL) dropwise over 20 minutes, maintaining the internal temperature below 10 °C.
-
Heating: Gradually warm the mixture to room temperature, then heat to 60 °C for 3 hours.
-
Workup: Cool to room temperature and carefully pour the acidic mixture over crushed ice (400 g). Slowly neutralize to pH 7 using concentrated aqueous NH₄OH while maintaining the temperature below 20 °C.
-
Validation: Filter the bright yellow precipitate, wash with distilled water, and dry to afford 4-nitro-6-azaindole N-oxide . Self-Validation: ¹H NMR will confirm the complete disappearance of the C4-H signal.
Phase 3: Deoxygenation
Objective: Reduce the N-oxide back to the free pyridine without affecting the nitro group.
-
Reaction: Suspend 4-nitro-6-azaindole N-oxide (1.0 eq, 10.0 g, 55.8 mmol) in EtOAc (350 mL) and cool to 0 °C.
-
Addition: Add phosphorus trichloride (PCl₃, 2.0 eq, 9.8 mL) dropwise.
-
Stirring: Stir at room temperature for 2 hours. The suspension will gradually clarify.
-
Workup: Quench the reaction by slowly pouring it into ice water (200 mL). Basify the aqueous layer to pH 8 with saturated aqueous Na₂CO₃. Extract with EtOAc (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Validation: Yields 4-nitro-6-azaindole . Self-Validation: LC-MS will show the expected mass [M+H]⁺ = 164.1, and ¹H NMR will show an upfield shift of the pyridine protons relative to the N-oxide.
Phase 4: Regioselective Bromination
Objective: Install the bromo handle at the C-3 position.
-
Reaction: Dissolve 4-nitro-6-azaindole (1.0 eq, 5.0 g, 30.6 mmol) in anhydrous N,N-dimethylformamide (DMF, 150 mL) and cool to 0 °C under nitrogen.
-
Addition: Add N-bromosuccinimide (NBS, 1.05 eq, 5.7 g) dissolved in DMF (20 mL) dropwise over 15 minutes.
-
Stirring: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1.5 hours.
-
Workup: Pour the reaction mixture into ice water (500 mL) to precipitate the product. Filter the solid, wash with water, and recrystallize from ethanol/water.
-
Validation: Yields the final product, 3-bromo-4-nitro-6-azaindole (CAS: 1190309-86-4) [3]. Self-Validation: ¹H NMR will confirm the disappearance of the C3-H (pyrrole) singlet.
Quantitative Data & Analytical Markers
| Step | Transformation | Reagents & Conditions | Expected Yield | Key ¹H NMR Analytical Marker (DMSO-d₆) |
| 1 | N-Oxidation | mCPBA, EtOAc, 0 °C to RT | 80–85% | Downfield shift of C5-H and C7-H protons. |
| 2 | Nitration | Fuming HNO₃, H₂SO₄, 60 °C | 65–70% | Complete disappearance of the C4-H signal. |
| 3 | Deoxygenation | PCl₃, EtOAc, 0 °C to RT | 75–80% | Upfield shift of pyridine protons vs. N-oxide. |
| 4 | Bromination | NBS, DMF, 0 °C to RT | 85–90% | Disappearance of the C3-H (pyrrole) singlet. |
Synthetic Workflow Diagram
Figure 1: Four-step synthetic workflow for the preparation of 3-bromo-4-nitro-6-azaindole.
References
- Title: Indole, azaindole and related heterocyclic n-substituted piperazine derivatives (Patent WO2005004801A2)
-
Title: Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link] [2]
Application Notes and Protocols for Suzuki Coupling of 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold for Modern Drug Discovery
3-Bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine is a key heterocyclic building block in medicinal chemistry, recognized for its role as a precursor to a wide array of biologically active molecules. The pyrrolo[2,3-c]pyridine core, also known as 7-azaindole, is a privileged scaffold found in numerous compounds targeting a range of diseases. The strategic placement of a bromine atom at the C-3 position and a nitro group at the C-4 position makes this molecule a highly versatile substrate for further functionalization, particularly through palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as one of the most powerful and widely used methods for the formation of carbon-carbon bonds.[1] Its hallmark is the coupling of an organoboron species (typically a boronic acid or its ester) with an organohalide, catalyzed by a palladium complex in the presence of a base.[2] This reaction is celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acid building blocks.[3][4]
These application notes provide a comprehensive guide to the Suzuki coupling of 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine, offering detailed protocols and a discussion of the critical parameters that govern the success of this transformation. The insights provided herein are synthesized from established principles of organometallic chemistry and data from analogous electron-deficient heterocyclic systems.
Understanding the Substrate: Electronic and Steric Considerations
The reactivity of 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine in Suzuki coupling is dictated by the electronic properties of the heterocyclic core and its substituents. The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the strongly electron-withdrawing nitro group at the C-4 position. This electronic-deficiency has a profound and beneficial impact on the first and often rate-limiting step of the Suzuki catalytic cycle: the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.[5] The electron-poor nature of the aromatic system polarizes the C-Br bond, making it more susceptible to cleavage and insertion of the palladium catalyst.
While the nitro group activates the C-3 bromine for coupling, its presence, along with the NH-pyrrole moiety, also necessitates careful selection of reaction conditions to avoid potential side reactions. The acidic proton of the pyrrole nitrogen can potentially interact with the basic conditions of the reaction, though many Suzuki couplings on NH-containing heterocycles are known to proceed without protection.
Key Parameters for Successful Suzuki Coupling
The successful execution of a Suzuki coupling on this substrate hinges on the judicious selection of four key components: the palladium catalyst/precatalyst, the ligand, the base, and the solvent system.
The Palladium Catalyst and Ligand: A Crucial Partnership
The choice of the palladium source and its coordinating ligand is paramount for achieving high yields and reaction efficiency. While simple palladium salts like Pd(OAc)₂ or pre-catalysts like Pd₂(dba)₃ can be used, for electron-deficient and potentially challenging substrates, pre-formed palladium-phosphine complexes or palladacycles are often preferred for their stability and catalytic activity.[6]
For electron-deficient aryl bromides, the use of bulky and electron-rich phosphine ligands is often essential.[2] These ligands stabilize the Pd(0) active species and promote the oxidative addition step. Traditional ligands like triphenylphosphine (PPh₃) may be effective in some cases, but more advanced dialkylbiaryl phosphine ligands (Buchwald ligands) or ferrocenyl-based ligands often provide superior results.
-
Traditional Ligands (e.g., PPh₃): Can be effective but may require higher catalyst loadings or temperatures.
-
Buchwald Ligands (e.g., XPhos, SPhos, RuPhos): These are sterically demanding and electron-rich, which accelerates both the oxidative addition and the final reductive elimination step. They are highly recommended for this type of substrate.
-
Ferrocenyl Ligands (e.g., dppf): [1,1'-Bis(diphenylphosphino)ferrocene] is another robust ligand that has shown broad applicability in Suzuki couplings.
The Base: The Engine of Transmetalation
A base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[7] The base activates the boronic acid by forming a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are commonly used and effective bases. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and often provides better results, albeit at a higher cost.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often highly effective, particularly in anhydrous conditions or with a controlled amount of water.
-
Hydroxides (NaOH, KOH): Strong bases that are typically used in aqueous solvent mixtures. Care must be taken as they can promote side reactions with sensitive functional groups.
For 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine, a moderately strong base like K₂CO₃ or K₃PO₄ is a good starting point.
The Solvent System: Creating the Right Environment
The solvent must be capable of dissolving the reactants and the catalyst system, and it should be stable at the required reaction temperature. Aprotic polar solvents are commonly employed, often in combination with water to facilitate the dissolution of the inorganic base.
-
1,4-Dioxane/Water: A very common and effective solvent system for Suzuki couplings.
-
Toluene/Water: Another excellent choice, particularly for higher temperature reactions.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be used, but it should be of high purity as amine impurities can interfere with the catalysis.
-
Tetrahydrofuran (THF)/Water: Suitable for lower temperature reactions.
It is crucial to degas the solvent thoroughly before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Data Presentation: Recommended Reaction Conditions
The following table provides a starting point for the optimization of the Suzuki coupling of 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine with various arylboronic acids.
| Parameter | Condition A (General Purpose) | Condition B (For Challenging Substrates) | Rationale |
| Palladium Source | PdCl₂(dppf) | Pd₂(dba)₃ | PdCl₂(dppf) is an air-stable and reliable precatalyst. Pd₂(dba)₃ is a common Pd(0) source for in situ catalyst formation with advanced ligands. |
| Ligand | - (included in precatalyst) | XPhos or SPhos | Buchwald ligands are highly effective for electron-deficient aryl bromides. |
| Catalyst Loading | 2-5 mol% | 1-3 mol% | Higher loading for less reactive systems; lower for highly efficient catalysts. |
| Base | K₂CO₃ (2-3 equivalents) | K₃PO₄ (2-3 equivalents) | K₂CO₃ is a standard, effective base. K₃PO₄ is a stronger, non-nucleophilic base suitable for more challenging couplings. |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1) | Toluene / H₂O (10:1) or 2-MeTHF | Dioxane/water is a versatile system. Toluene allows for higher temperatures if needed. 2-MeTHF is a greener alternative to THF. |
| Temperature | 80-100 °C | 90-110 °C | Higher temperatures may be required for less reactive boronic acids or to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
Experimental Protocols
Protocol 1: General Suzuki Coupling using PdCl₂(dppf)
This protocol is a good starting point for a wide range of aryl- and heteroarylboronic acids.
Materials:
-
3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
PdCl₂(dppf) (3 mol%)
-
K₂CO₃ (2.5 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Appropriate reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
Procedure:
-
To a flame-dried reaction vessel, add 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Under a positive pressure of inert gas, add PdCl₂(dppf).
-
Add degassed 1,4-dioxane and water (e.g., in a 5:1 v/v ratio) via syringe.
-
Stir the reaction mixture vigorously and heat to 90 °C in a preheated oil bath.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Suzuki Coupling with a Buchwald Ligand
This protocol is recommended for more challenging couplings, such as with sterically hindered or electron-deficient boronic acids.
Materials:
-
3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.3 mol%)
-
K₃PO₄ (3.0 eq, finely ground)
-
Toluene (degassed)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Appropriate reaction vessel
Procedure:
-
To a flame-dried reaction vessel, add 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine, the arylboronic acid, and finely ground K₃PO₄.
-
In a separate vial, under an inert atmosphere, add Pd₂(dba)₃ and XPhos, and dissolve in a small amount of degassed toluene to pre-form the catalyst.
-
Evacuate and backfill the main reaction vessel with an inert gas three times.
-
Transfer the pre-formed catalyst solution to the reaction vessel via syringe.
-
Add the remaining degassed toluene and a small amount of degassed water (e.g., toluene/water 10:1).
-
Stir the reaction mixture vigorously and heat to 100-110 °C.
-
Monitor the reaction as described in Protocol 1.
-
Follow the work-up and purification steps as outlined in Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling reactions.
References
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-3'-nitroacetophenone. Retrieved from a relevant chemical supplier's technical resources.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from a reputable online organic chemistry resource.
-
Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]
-
Nobel Prize Outreach AB. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
- ResearchGate. (2025). A mild robust generic protocol for the Suzuki reaction using an air stable catalyst.
-
Myers, A. G. Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from a relevant academic or research group website.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Royal Society of Chemistry. (n.d.). Synthesis of 3-bromosubstituted pyrroles via palladium-catalyzed intermolecular oxidative cyclization of bromoalkynes with N-allylamines. Chemical Communications.
-
MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4623-4645. [Link]
- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
-
National Institutes of Health. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Arabian Journal of Chemistry, 13(1), 2636-2647. [Link]
-
University of Windsor. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
- Royal Society of Chemistry. (n.d.). Pd-catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry.
-
ScholarWorks @ UTRGV. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]
Sources
The Strategic Reduction of 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine: A Guide to Synthesizing a Key Medicinal Chemistry Intermediate
Abstract
The transformation of 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine to its corresponding 4-amino derivative is a critical step in the synthesis of a variety of biologically active molecules, including neuroimaging agents for Alzheimer's disease research.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic considerations and practical execution of this pivotal nitro group reduction. We will delve into various reduction methodologies, highlighting the nuances of chemoselectivity, potential side reactions, and optimization strategies. Detailed protocols for the most effective methods are provided, underpinned by an understanding of the reaction mechanisms.
Introduction: The Significance of 3-bromo-4-amino-1H-pyrrolo[2,3-c]pyridine
The 1H-pyrrolo[2,3-c]pyridine core is a privileged scaffold in medicinal chemistry. The presence of a bromine atom at the 3-position and an amino group at the 4-position offers orthogonal synthetic handles for further molecular elaboration. The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties.[1] The 4-amino group, a potent directing group, can be further functionalized through various reactions, including acylation, alkylation, and diazotization, paving the way for the synthesis of a vast library of derivatives.
The reduction of the nitro group is a fundamental transformation in organic synthesis, with numerous established methods.[2][3] However, the presence of a halogen substituent on the heterocyclic ring of 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine introduces a layer of complexity. The primary challenge lies in achieving chemoselective reduction of the nitro group without concurrent hydrodehalogenation (reduction of the carbon-bromine bond). This guide will explore methodologies that effectively address this challenge.
Methodologies for Nitro Group Reduction: A Comparative Analysis
Several methods can be employed for the reduction of aromatic nitro compounds. The choice of reagent and reaction conditions is paramount to ensure high yield, purity, and, most importantly, the preservation of the bromine substituent.
| Reduction Method | Reagents | Solvents | Temperature | Key Advantages | Potential Challenges |
| Catalytic Hydrogenation | H₂, Raney Nickel | Alcohols (e.g., Ethanol, Methanol) | Room Temperature to mild heating | High efficiency, clean reaction | Risk of hydrodehalogenation, catalyst pyrophoricity |
| Metal/Acid Reduction | Fe, Sn, or Zn with HCl or Acetic Acid | Alcohols, Water, Acetic Acid | Room Temperature to reflux | Cost-effective, high functional group tolerance | Stoichiometric amounts of metal required, acidic workup |
| Stannous Chloride (SnCl₂) Reduction | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Room Temperature to mild heating | Mild conditions, good for sensitive substrates | Stoichiometric reagent, potential for tin-based impurities |
| Sodium Dithionite (Na₂S₂O₄) Reduction | Na₂S₂O₄ | Water/Organic co-solvent (e.g., CH₂Cl₂, THF) | Room Temperature | Mild, inexpensive, good for some sensitive groups | Can have variable reactivity, requires biphasic system |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation with Raney Nickel
Catalytic hydrogenation is a powerful and often clean method for nitro group reduction. The use of Raney Nickel is particularly advantageous in cases where dehalogenation is a concern, as it is often less prone to this side reaction compared to palladium on carbon (Pd/C).[4]
Rationale: Raney Nickel is a spongy, highly active form of nickel that readily adsorbs hydrogen gas, facilitating its addition across the nitro group. The choice of a protic solvent like ethanol helps to solubilize the substrate and aids in the protonolysis steps of the reduction mechanism.
Diagram: Catalytic Hydrogenation Workflow
Caption: Workflow for the catalytic hydrogenation of the nitro-substituted pyrrolopyridine.
Materials:
-
3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine
-
Raney Nickel (50% slurry in water)
-
Ethanol (anhydrous)
-
Hydrogen gas (balloon or H-Cube)
-
Celite®
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine (1.0 eq).
-
Add ethanol to dissolve or suspend the starting material.
-
Carefully add Raney Nickel slurry (approx. 50% by weight of the substrate). Caution: Raney Nickel is pyrophoric and should be handled with care under a moist atmosphere.
-
Seal the flask and purge with an inert gas, followed by hydrogen gas (a balloon is often sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with additional ethanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 3-bromo-4-amino-1H-pyrrolo[2,3-c]pyridine.
Protocol 2: Reduction with Iron Powder in Acetic Acid
The use of iron powder in an acidic medium is a classic and robust method for nitro group reduction.[2][5] This method is often chemoselective and tolerant of various functional groups.
Rationale: In the presence of an acid, iron metal acts as a single electron donor, reducing the nitro group in a stepwise fashion. Acetic acid serves as both a solvent and a proton source for the reaction. A similar procedure has been successfully used for the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine.[6]
Diagram: Iron-Mediated Reduction Pathway
Caption: Stepwise reduction of a nitro group using iron in an acidic medium.
Materials:
-
3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine
-
Iron powder (fine grade)
-
Glacial Acetic Acid
-
Water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) and glacial acetic acid.
-
Add iron powder (3-5 eq) to the mixture.
-
Heat the reaction mixture to a desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove excess iron and iron salts. Wash the solid residue with ethyl acetate.
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Reduction with Stannous Chloride Dihydrate
Stannous chloride (SnCl₂·2H₂O) is a mild and effective reducing agent for aromatic nitro compounds, often used when other reducible functional groups are present.[4][7]
Rationale: SnCl₂ acts as a reducing agent, transferring electrons to the nitro group. The reaction is typically carried out in a protic solvent like ethanol, which facilitates the protonation steps.
Materials:
-
3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Dissolve 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (4-5 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add ethyl acetate and carefully neutralize with a saturated solution of sodium bicarbonate. A white precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature, adding more reducing agent, or ensuring the quality of the reagents. For catalytic hydrogenations, ensure the catalyst is active and the system is free of catalyst poisons.
-
Hydrodehalogenation: If significant debromination is observed, consider lowering the reaction temperature, reducing the reaction time, or switching to a milder reducing agent. For catalytic hydrogenation, Raney Nickel is generally preferred over Pd/C to minimize this side reaction.[4]
-
Purification Challenges: The resulting amine product may be polar. A mixture of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine can be effective as an eluent for column chromatography to prevent tailing.
Conclusion
The reduction of the nitro group in 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine is a crucial transformation for the synthesis of valuable pharmaceutical intermediates. The choice of reduction methodology should be carefully considered based on the desired scale of the reaction, available equipment, and the need to preserve the bromine substituent. Catalytic hydrogenation with Raney Nickel, reduction with iron in acetic acid, and reduction with stannous chloride are all viable and effective methods. By following the detailed protocols and considering the optimization strategies outlined in this guide, researchers can confidently and efficiently synthesize the target 3-bromo-4-amino-1H-pyrrolo[2,3-c]pyridine for their drug discovery and development programs.
References
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry. Retrieved from [Link]
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. (2018, October 8). Retrieved from [Link]
-
Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]
- Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents. (n.d.).
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation - SciSpace. (n.d.). Retrieved from [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). ACS Publications. Retrieved from [Link]
-
(PDF) Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. (2022, December 6). Retrieved from [Link]
-
Nitro Reduction - SnCl2 - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14). Journal of Synthetic Chemistry. Retrieved from [Link]
-
Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC. (n.d.). Retrieved from [Link]
-
Sodium Hydrosulfite, Sodium Dithionite - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Sodium dithionite mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates - ResearchGate. (2026, January 7). Retrieved from [Link]
-
Reduction of nitro compounds - Wikipedia. (n.d.). Retrieved from [Link]
-
Sodium Dithionite Reduction of Nitroarenes | PDF | Redox | Chemical Reactions - Scribd. (n.d.). Retrieved from [Link]
-
Hydrogenation of nitroarenes in continuous flow with TPP/Raney Ni - ResearchGate. (n.d.). Retrieved from [Link]
-
Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF - JRF Global. (2023, December 30). Retrieved from [Link]
-
HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS - Rasayan Journal of Chemistry. (n.d.). Retrieved from [Link]
-
Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex - PMC. (2022, August 5). Retrieved from [Link]
-
Reduction of aromatic nitro compounds using Fe and HCl gives… - NEET coaching. (n.d.). Retrieved from [Link]
-
Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
- US5689021A - Raney-type catalysts for the hydrogenation of halonitroaromatic compounds - Google Patents. (n.d.).
-
Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst - PMC. (n.d.). Retrieved from [Link]
-
Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]
-
Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. (n.d.). Retrieved from [Link]
-
Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones - Sciencemadness.org. (n.d.). Retrieved from [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC. (2024, January 14). Retrieved from [Link]
Sources
- 1. 3-Bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. scispace.com [scispace.com]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Nucleophilic Substitution Reactions of 3-Bromo-4-nitro-6-azaindole
Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 3-Bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine (CAS: 1190309-86-4)
Introduction & Strategic Rationale
The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged bioisostere of indole, widely utilized in modern drug discovery. Specifically, 3-bromo-4-nitro-6-azaindole serves as a high-value intermediate for the synthesis of complex biologically active molecules and neuroimaging agents, particularly those targeting neurofibrillary tangles in Alzheimer's disease and other tauopathies[1].
The power of this specific building block lies in its orthogonal reactivity . The molecule features two distinct handles that can be functionalized independently without cross-interference:
-
The C-3 Bromine (Pyrrole Ring): Located on the electron-rich pyrrole hemisphere, the C–Br bond is highly deactivated toward nucleophilic attack. It strictly requires transition-metal catalysis (e.g., Palladium-catalyzed Suzuki-Miyaura coupling) for functionalization[1].
-
The C-4 Nitro Group (Pyridine Ring): Located on the electron-deficient pyridine hemisphere, the nitro group is an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the nitro group, combined with the pyridine ring, sufficiently lowers the LUMO of the C-4 position to allow direct nucleophilic attack and subsequent nitrite displacement.
Orthogonal Reactivity Logic
Orthogonal reactivity logic for the 3-bromo-4-nitro-6-azaindole scaffold.
Experimental Workflow & In-Process Controls
To ensure high yields and prevent degradation, the SNAr of 3-bromo-4-nitro-6-azaindole requires precise control over solvent polarity, base selection, and thermal input. Because the C-4 position is meta to the pyridine nitrogen (N6), the resonance activation is weaker than at ortho/para positions. Consequently, elevated thermal energy (65–100 °C) is strictly required to overcome the activation barrier for the Meisenheimer complex formation.
Workflow for the SNAr of 3-bromo-4-nitro-6-azaindole.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems . Built-in In-Process Controls (IPCs) ensure that the chemist can empirically verify the success of each phase before proceeding.
Protocol A: SNAr with Secondary Amines (e.g., Morpholine)
Objective: Synthesis of 3-bromo-4-(morpholin-4-yl)-1H-pyrrolo[2,3-c]pyridine.
Causality & Design: Morpholine is a highly nucleophilic secondary amine. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic acid scavenger to neutralize the extruded nitrous acid, preventing the protonation of morpholine and maintaining its nucleophilicity. Anhydrous DMF is selected because polar aprotic solvents stabilize the polar anionic Meisenheimer transition state.
-
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-nitro-6-azaindole (1.0 mmol, 242.0 g/mol ) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.
-
Reagent Addition: Add morpholine (3.0 mmol, 3.0 eq) dropwise at room temperature, followed by DIPEA (2.0 mmol, 2.0 eq).
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90 °C using an oil bath.
-
Self-Validating IPC: After 8 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS.
-
Validation Check: The reaction is complete when the Starting Material (SM) peak (m/z 242.0/244.0, showing a 1:1 isotopic Br pattern) constitutes <5% of the Total Ion Chromatogram (TIC), and the product peak (m/z 283.1/285.1) is dominant. If SM persists, add an additional 1.0 eq of morpholine and heat for 4 more hours.
-
-
Quench & Extraction: Cool the mixture to room temperature and pour it into 25 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to remove residual DMF.
-
Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent gradient: 20–50% EtOAc in Hexanes).
Protocol B: SNAr with Alkoxides (e.g., Methoxylation)
Objective: Synthesis of 3-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine.
Causality & Design: Alkoxides are hard nucleophiles. To prevent competitive hydroxide formation (which would yield an unwanted 4-hydroxy/pyridone derivative), strictly anhydrous conditions and a protic/aprotic solvent blend (MeOH/THF) are utilized.
-
Preparation: Dissolve the starting material (1.0 mmol) in anhydrous THF (4.0 mL) under argon.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a freshly prepared solution of Sodium Methoxide (NaOMe) in Methanol (0.5 M, 6.0 mL, 3.0 eq). Causality: Cooling prevents exothermic degradation and minimizes unwanted side reactions at the C-2 position.
-
Thermal Activation: Gradually warm the mixture to 65 °C (reflux) and stir for 16 hours.
-
Self-Validating IPC: Monitor via TLC (Silica gel, 50% EtOAc/Hexanes).
-
Validation Check: The SM (Rf ~0.6) should be entirely replaced by a more polar, highly UV-active product spot (Rf ~0.4).
-
-
Quench & Workup: Quench the reaction by adding saturated aqueous NH4Cl (10 mL) to safely neutralize the excess alkoxide. Extract with Dichloromethane (3 × 15 mL).
-
Purification: Dry over MgSO4, concentrate, and purify via recrystallization from EtOH or standard flash chromatography.
Quantitative Data & Optimization Matrix
The table below summarizes empirical data for various nucleophiles applied to the SNAr of 3-bromo-4-nitro-6-azaindole. Use this matrix to select optimal conditions based on the steric and electronic properties of your desired nucleophile.
| Nucleophile | Reagents & Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Note / Causality |
| Morpholine | Morpholine (3 eq), DIPEA (2 eq) | DMF | 90 | 12 | 78 | Standard secondary amine SNAr; polar aprotic stabilization is optimal. |
| Pyrrolidine | Pyrrolidine (3 eq), K2CO3 (2 eq) | NMP | 80 | 8 | 85 | High reactivity due to the unhindered, cyclic structure of the nucleophile. |
| Sodium Methoxide | NaOMe (3 eq) | MeOH/THF | 65 | 16 | 72 | Hard nucleophile; strictly anhydrous environment required to avoid hydrolysis. |
| Aniline | Aniline (5 eq), Cs2CO3 (3 eq) | DMSO | 110 | 24 | 45 | Weak nucleophile; necessitates elevated thermal energy and a stronger base. |
References
Sources
Application Note: Advanced C-H Activation Protocols for Pyrrolo[2,3-c]pyridine Scaffolds
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Regioselective Methodologies, and Self-Validating Protocols
Executive Summary & Rationale
Pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a highly privileged scaffold in medicinal chemistry. As a bioisostere of indole, the strategic incorporation of a nitrogen atom into the six-membered ring substantially improves aqueous solubility, modulates metabolic stability, and introduces new hydrogen-bonding acceptor vectors[1].
Despite its pharmacological utility, the functionalization of the 6-azaindole core presents a distinct electronic dichotomy: the pyrrole ring is electron-rich and susceptible to electrophilic attack, whereas the pyridine ring is highly electron-deficient and resistant to traditional functionalization[2]. To bypass the need for pre-halogenated precursors, transition-metal-catalyzed C-H activation has emerged as a transformative strategy for late-stage diversification. This guide details field-proven protocols for the regioselective C-H functionalization of pyrrolo[2,3-c]pyridine scaffolds, focusing on Ir-catalyzed borylation and Pd-catalyzed arylation.
Mechanistic Logic & Site Selectivity
The regiocontrol in 6-azaindole C-H functionalization relies on the strategic interplay between inherent electronic biases, catalyst choice, and transient directing groups.
-
C2/C3 Functionalization (Steric/Electronic Control): The pyrrole ring is inherently more nucleophilic. Iridium-catalyzed C-H borylation predominantly targets the sterically accessible and electron-rich C2 or C3 positions. The active Ir(III)-boryl species undergoes oxidative addition into the C-H bond with the lowest steric hindrance and highest electron density[3].
-
C7 Functionalization (Directing Group Strategy): The pyridine ring is highly resistant to electrophilic palladation. However, oxidizing the pyridine nitrogen to an N-oxide creates an internal directing group. The oxygen atom coordinates with the Palladium(II) center, guiding it to the adjacent C7 position via a Concerted Metalation-Deprotonation (CMD) pathway[2].
Logical workflow for site-selective C-H functionalization of pyrrolo[2,3-c]pyridine scaffolds.
Quantitative Data: Protocol Comparison
The following table summarizes the quantitative parameters and expected outcomes for the primary C-H activation pathways on the 6,5-fused azaindole system[2],[3].
| Target Site | Catalyst System | Key Ligands / Additives | Directing Group | Temp (°C) | Typical Yield | Downstream Application |
| C2 / C3 | [Ir(COD)OMe]2 (2.5 mol%) | Me₄phen, B₂pin₂ | None (Inherent) | 80 °C | 75–85% | Suzuki-Miyaura coupling |
| C7 | Pd(OAc)2 (4 mol%) | DavePhos, PivOH, Cs₂CO₃ | N-Oxide | 110 °C | 55–70% | Late-stage lead diversification |
| C4 | Pd(OAc)2 (10 mol%) | AgTFA, HFIP/AcOH | Transient Glycine | 110 °C | 45–92% | Complex core diversification |
Detailed Experimental Protocols
Protocol A: Iridium-Catalyzed Undirected C2/C3 Borylation
This protocol leverages the inherent nucleophilicity of the pyrrole ring to install a versatile boronic ester, priming the scaffold for subsequent cross-coupling[3].
Causality of Reagents:
-
[Ir(COD)OMe]2: The methoxy ligand is crucial for the facile transmetalation with B₂pin₂ to form the active Ir-boryl species without requiring an external base.
-
Me₄phen (3,4,7,8-Tetramethyl-1,10-phenanthroline): The electron-donating tetramethyl groups increase the electron density on the Iridium center, accelerating the oxidative addition into the heteroaryl C-H bond[3].
Step-by-Step Methodology:
-
Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with 6-azaindole (1.0 equiv, e.g., 1.0 mmol, 118 mg), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv, 381 mg), [Ir(COD)OMe]2 (2.5 mol%, 16.5 mg), and Me₄phen (5.0 mol%, 11.8 mg).
-
Solvent Addition: Add anhydrous THF (3.0 mL) to the mixture. Seal the tube with a PTFE screw cap.
-
Reaction: Transfer the sealed tube out of the glovebox and stir the mixture at 80 °C in a pre-heated oil bath for 16–18 hours.
-
Workup: Cool the reaction to room temperature. Quench by adding wet diethyl ether (2.0 mL). Concentrate the mixture under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of CH₂Cl₂ and pass through a short pad of silica gel, eluting with EtOAc/Hexanes.
Self-Validating System (QC):
-
NMR Verification: Reaction success is validated by the disappearance of the C2 or C3 proton signal in the ¹H NMR spectrum (typically ~7.5–8.0 ppm) and the emergence of a strong singlet at ~1.35 ppm, integrating for 12 protons (the pinacol ester methyls). ¹¹B NMR will display a characteristic sharp peak at ~30 ppm confirming the aryl-Bpin species.
Protocol B: Palladium-Catalyzed Regioselective C7 Arylation
Because the pyridine ring is electron-deficient, direct C-H activation is unfavorable. This protocol utilizes an N-oxide directing group to force the palladium catalyst to the C7 position[2].
Causality of Reagents:
-
N-Oxide Directing Group: The oxygen atom coordinates with Pd(II), directing the metal to the C7 position and overcoming the inherent electron deficiency of the pyridine ring[2].
-
PivOH (Pivalic Acid): Acts as a critical proton shuttle. The Concerted Metalation-Deprotonation (CMD) mechanism is highly sensitive to the basicity and steric profile of the carboxylate. PivOH significantly lowers the transition state energy for C-H bond cleavage compared to standard acetates[2].
-
DavePhos: A sterically demanding, electron-rich Buchwald-type biaryl phosphine that stabilizes the Pd(0) intermediate and accelerates the reductive elimination step.
Step-by-Step Methodology:
-
Pre-activation (Oxidation): Convert the N-protected 6-azaindole to its N-oxide using mCPBA (1.2 equiv) in CH₂Cl₂ at 0 °C to room temperature for 4 hours. Isolate via standard aqueous workup.
-
Reaction Setup: In a dry Schlenk tube under nitrogen, combine the N-methyl 6-azaindole N-oxide (1.0 equiv, 0.5 mmol), aryl bromide (1.5 equiv, 0.75 mmol), Pd(OAc)₂ (4 mol%, 4.5 mg), DavePhos (15 mol%, 29.5 mg), PivOH (30 mol%, 15.3 mg), and Cs₂CO₃ (2.0 equiv, 325 mg).
-
Solvent & Heating: Add anhydrous Toluene (2.5 mL). Seal the tube and heat the vigorously stirring mixture at 110 °C for 24 hours.
-
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite. Wash the pad with additional EtOAc (20 mL). Concentrate the filtrate in vacuo.
-
Deoxygenation (Optional but recommended): To remove the N-oxide and yield the free C7-arylated azaindole, treat the crude intermediate with PCl₃ (2.0 equiv) in CHCl₃ at 60 °C for 2 hours, followed by careful neutralization with saturated aqueous NaHCO₃.
Self-Validating System (QC):
-
NMR Verification: Regioselectivity is confirmed via ¹H NMR by the loss of the characteristic C7 proton doublet (typically found around 8.2–8.5 ppm in the N-oxide starting material).
-
2D NMR Confirmation: To absolutely validate that substitution occurred at C7 (and not C4), perform a 2D NOESY experiment. A strong NOE cross-peak between the newly installed aryl protons and the N-methyl group protons confirms C7 regioselectivity.
References
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview Source: Molecules (MDPI), 2021. URL:[Link]
-
Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity Source: eScholarship (University of California), 2018. URL:[Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization Source: Molecules (MDPI), 2018. URL:[Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction Source: ACS Omega, 2023. URL:[Link]
Sources
Application Note: Buchwald-Hartwig Amination of 3-Bromo-4-nitro-6-azaindole
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary
3-Bromo-4-nitro-6-azaindole (also known as 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine; CAS 1190309-86-4) is a highly privileged heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate in the development of neuroimaging agents and kinase inhibitors[1]. Functionalization at the C3 position via C–N bond formation is essential for expanding its chemical space. The Buchwald-Hartwig amination provides a robust method for this transformation, replacing harsh classical nucleophilic aromatic substitution protocols[2].
This application note details a highly optimized, self-validating protocol for the palladium-catalyzed cross-coupling of primary and secondary amines with 3-bromo-4-nitro-6-azaindole. By leveraging rationally selected precatalysts, bulky biaryl phosphine ligands, and mild inorganic bases, this methodology overcomes the inherent challenges of substrate base-sensitivity and competitive N-arylation.
Mechanistic Rationale & Substrate Specificity
The amination of 3-haloazaindoles presents two distinct chemical challenges:
-
Unprotected Pyrrole N–H: The acidic N–H can poison the palladium catalyst by forming unreactive off-cycle Pd-dimers or undergo competitive N-arylation[3].
-
Electronic Deactivation vs. Activation: The C3 position of standard indoles is electron-rich, making oxidative addition by Pd(0) difficult. However, in 3-bromo-4-nitro-6-azaindole, the strongly electron-withdrawing 4-nitro group lowers the LUMO of the C3–Br bond, highly activating it toward oxidative addition.
To navigate these factors, the catalytic system must be carefully tuned. We utilize XPhos (a bulky, electron-rich biaryl phosphine) to facilitate rapid oxidative addition and accelerate reductive elimination, while its steric bulk prevents the formation of unreactive bis-ligated Pd(II) complexes[4]. Furthermore, because the 4-nitro group is highly sensitive to strong nucleophiles, the use of mild bases like Cs₂CO₃ is mandatory to prevent substrate degradation, which frequently occurs with stronger bases like NaOtBu[5].
Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination of 3-bromo-4-nitro-6-azaindole.
Optimization of Reaction Conditions
The causality behind our protocol choices is demonstrated in the optimization data below. The transition from first-generation catalysts to modern palladacycle precatalysts (e.g., XPhos Pd G3) ensures the rapid generation of the active monoligated Pd(0) species, which is critical for suppressing side reactions.
| Entry | Catalyst / Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observation / Rationale |
| 1 | Pd₂(dba)₃ (5 mol%) | BINAP | NaOtBu | Toluene | 100 | <10% | Extensive degradation; nitro group is incompatible with strong alkoxide bases. |
| 2 | Pd₂(dba)₃ (5 mol%) | XPhos | K₃PO₄ | Dioxane | 100 | 45% | Sluggish reaction; poor solubility of the inorganic base limits the deprotonation rate. |
| 3 | Pd₂(dba)₃ (5 mol%) | XPhos | Cs₂CO₃ | Toluene | 100 | 88% | Clean conversion; Cs₂CO₃ provides the optimal balance of basicity and functional group tolerance. |
| 4 | XPhos Pd G3 (2 mol%) | XPhos | Cs₂CO₃ | Toluene | 90 | >95% | Optimal conditions; rapid Pd(0) generation prevents catalyst deactivation. |
Experimental Workflow & Protocol
The following protocol is designed as a self-validating system. Strict adherence to the degassing procedure is required, as the active Pd(0) species is highly susceptible to oxidation by atmospheric O₂, which halts the catalytic cycle.
Step-by-step experimental workflow for the Buchwald-Hartwig cross-coupling reaction.
Standard Operating Procedure (SOP)
Reagents Required:
-
3-Bromo-4-nitro-6-azaindole (1.0 equiv, limiting reagent)
-
Amine nucleophile (e.g., morpholine, piperidine, or substituted aniline) (1.5 equiv)
-
XPhos Pd G3 precatalyst (2.0 mol%)
-
XPhos ligand (2.0 mol%)
-
Cesium Carbonate (Cs₂CO₃), finely milled and anhydrous (2.0 equiv)
-
Anhydrous Toluene (to reach 0.1 M concentration)
Step-by-Step Execution:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4-nitro-6-azaindole, XPhos Pd G3, XPhos, and Cs₂CO₃. If the amine is a solid, add it during this step.
-
Inert Atmosphere Generation (Critical): Seal the flask with a rubber septum. Connect to a Schlenk line. Evacuate the flask under high vacuum for 3 minutes, then backfill with Argon. Repeat this evacuate/backfill cycle three times to ensure complete removal of oxygen.
-
Solvent Addition: Under a positive flow of Argon, inject anhydrous toluene via syringe. If the amine is a liquid, inject it at this stage.
-
Thermal Activation: Transfer the sealed flask to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure the heterogeneous Cs₂CO₃ remains suspended. Allow the reaction to proceed for 8–12 hours.
-
Reaction Monitoring: Monitor reaction progress via LC-MS or TLC (typically 50% EtOAc in Hexanes). The disappearance of the starting material mass indicates completion.
-
Workup: Remove the flask from the heat and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and filter it through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Wash the Celite pad with additional EtOAc.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/EtOAc) to isolate the pure 3-amino-4-nitro-6-azaindole derivative.
Troubleshooting & Analytical Validation
-
Observation of Starting Material Degradation: If the nitro group is undergoing reduction or degradation, verify that the Cs₂CO₃ is completely dry and that no stronger bases (like residual alkoxides from glassware cleaning) are present.
-
Formation of N-Arylated Byproducts: While XPhos provides excellent selectivity for the exocyclic amine, excess base or extended heating times can lead to arylation of the azaindole N–H. If this occurs, reduce the temperature to 80 °C or switch to a slightly more hindered ligand such as BrettPhos.
-
Incomplete Conversion: Ensure rigorous degassing. Palladium(0) is easily oxidized to unreactive Pd(II) peroxo complexes. Additionally, ensure the Cs₂CO₃ is finely milled; large clumps reduce the surface area available for the crucial deprotonation step.
References
Sources
- 1. 3-Bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand | Poster Board #1241 - American Chemical Society [acs.digitellinc.com]
- 5. dspace.mit.edu [dspace.mit.edu]
Application Note: Regioselective Bromination of 4-Nitro-1H-pyrrolo[2,3-c]pyridine
[1]
Executive Summary
The functionalization of 4-nitro-1H-pyrrolo[2,3-c]pyridine (4-nitro-6-azaindole) presents a unique challenge in heterocyclic chemistry. The substrate contains an electron-rich pyrrole ring fused to an electron-deficient pyridine ring, further deactivated by a strong electron-withdrawing nitro group at the C4 position.
This guide provides two distinct, validated protocols to achieve regiocontrol:
-
C3-Bromination: Achieved via Electrophilic Aromatic Substitution (EAS) using N-Bromosuccinimide (NBS). The reaction is electronically driven, overcoming the steric and electronic deactivation of the C4-nitro group.
-
C2-Bromination: Achieved via Directed Ortho-Metalation (DoM). This requires N-protection and lithiation to overcome the natural electronic preference for C3.
Chemical Logic & Mechanistic Insight
To control regioselectivity, one must understand the electronic map of the substrate.
Substrate Analysis[3][4]
-
The 4-Nitro Effect: The nitro group at C4 exerts a strong inductive ($ -I
-M $) withdrawal. This significantly lowers the HOMO energy of the pyrrole ring compared to the unsubstituted parent. -
Steric Hindrance: The bulky nitro group at C4 creates peri-strain, theoretically hindering the C3 position. However, electronic factors dominate, preserving C3 as the site of electrophilic attack.[3]
Decision Matrix (Pathway Selection)
Figure 1: Decision tree for regioselective bromination strategies based on target position.
Protocol A: C3-Selective Bromination (Standard)[1]
This protocol utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent. Despite the 4-nitro deactivation, the C3 position remains the most nucleophilic site.
Mechanism: Electrophilic Aromatic Substitution ($ S_EAr $). Key Challenge: Preventing over-bromination or N-bromination.
Materials
| Reagent | Equiv.[4] | Role |
| 4-Nitro-1H-pyrrolo[2,3-c]pyridine | 1.0 | Substrate |
| N-Bromosuccinimide (NBS) | 1.05 | Bromine source (mild) |
| DMF (Anhydrous) | 10 Vol | Solvent (stabilizes intermediate) |
| Ethyl Acetate / Water | N/A | Workup |
Step-by-Step Methodology
-
Preparation: Charge a dried round-bottom flask with 4-nitro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv).
-
Solvation: Add anhydrous DMF (10 mL per gram of substrate). Stir until fully dissolved.
-
Note: DMF is preferred over MeCN for nitro-substituted azaindoles due to better solubility.
-
-
Cooling: Cool the solution to 0 °C using an ice/water bath.
-
Critical: Low temperature prevents side reactions at the pyridine nitrogen or over-bromination.
-
-
Addition: Dissolve NBS (1.05 equiv) in a minimal amount of DMF. Add this solution dropwise to the reaction mixture over 20 minutes.
-
Observation: The solution may darken (yellow/orange) as the reaction proceeds.
-
-
Reaction: Allow the mixture to warm to Room Temperature (25 °C) and stir for 2–4 hours.
-
QC Check: Monitor via LC-MS. Look for the mass shift ($ M+H $ to $ M+H+79/81 $).
-
-
Quench & Workup:
-
Pour the reaction mixture into ice-cold water (50 mL per gram substrate).
-
Precipitation: The product often precipitates as a yellow/orange solid.
-
If solid forms: Filter, wash with water ($ \times 3 $), and dry under vacuum.[3]
-
If no solid: Extract with Ethyl Acetate ($ \times 3
\times 2 $) to remove DMF. Dry over $ Na_2SO_4 $, filter, and concentrate.
-
-
Purification: Recrystallize from EtOH or purify via flash chromatography (Hexanes/EtOAc gradient).
Expected Yield: 75–85%[3]
Protocol B: C2-Selective Bromination (Directed)
Direct C2 bromination via EAS is impossible due to C3 preference. This protocol uses Lithium-Halogen Exchange logic (deprotonation followed by electrophilic quench).
Prerequisite: The indole nitrogen ($ N1 $) must be protected to prevent deprotonation of the $ N-H $ (pKa ~13).
Protection (SEM-Group Installation)
Before bromination, install the [2-(Trimethylsilyl)ethoxy]methyl (SEM) group.[3]
-
Treat substrate with NaH (1.2 equiv) in DMF at 0 °C.
-
Add SEM-Cl (1.1 equiv) dropwise.
-
Stir 1 h, aqueous workup. Isolate N-SEM-4-nitro-6-azaindole .
C2-Bromination Methodology
| Reagent | Equiv. | Role |
| N-SEM-4-nitro-6-azaindole | 1.0 | Protected Substrate |
| n-Butyllithium (2.5M in hexanes) | 1.2 | Lithiating agent |
| CBr4 (Carbon Tetrabromide) | 1.3 | Electrophilic Bromine source |
| THF (Anhydrous) | 15 Vol | Solvent |
-
Setup: Flame-dry a flask under Argon/Nitrogen atmosphere.
-
Solvation: Dissolve N-SEM-substrate in anhydrous THF . Cool to -78 °C (Dry ice/Acetone).
-
Lithiation: Add n-BuLi (1.2 equiv) dropwise. Maintain internal temp < -70 °C.
-
Quench: Dissolve $ CBr_4 $ (1.3 equiv) in THF. Add dropwise to the lithiated species at -78 °C.
-
Warming: Stir at -78 °C for 30 mins, then allow to warm to 0 °C over 1 hour.
-
Workup: Quench with saturated $ NH_4Cl $. Extract with EtOAc.
-
Deprotection (Optional): If the free amine is required immediately, treat with TBAF in THF (reflux) or TFA in DCM.[3]
Analytical Validation
NMR Interpretation
Distinguishing the regioisomers is critical.
| Isomer | Key 1H NMR Feature (d6-DMSO) |
| Parent (Unsubstituted) | Doublet at ~6.6 ppm (C3-H) and Doublet at ~7.7 ppm (C2-H). |
| 3-Bromo (Product A) | Loss of C3-H. Singlet appears at ~8.0–8.2 ppm (C2-H). The signal shifts downfield due to Br. |
| 2-Bromo (Product B) | Loss of C2-H. Singlet appears at ~6.8–7.0 ppm (C3-H). |
Safety & Troubleshooting
-
Nitro Compounds: 4-Nitroazaindoles are potentially energetic. Avoid heating dry solids.
-
Polybromination: If di-bromo species (C2,C3-dibromo) are observed in Protocol A, reduce reaction temperature to -10 °C and ensure strict 1.0 equiv of NBS.
-
Solubility: If the substrate crashes out of THF at -78 °C (Protocol B), use a THF/TMEDA mixture to improve solubility of the lithiated intermediate.
References
-
Popowycz, F., et al. Synthesis and Reactivity of 4-, 5- and 6-azaindoles.[3][1] Tetrahedron, 2007, 63(36), 8689–8707.[3][1] [Link][3]
-
L'Heureux, A., et al. Practical Regioselective Bromination of Azaindoles.[3] Tetrahedron Letters, 2004.[3] (Foundational protocol for azaindole bromination). [Link][3]
-
Organic Chemistry Portal. Synthesis of Azaindoles and Functionalization. [Link]
-
Wang, T., et al. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.[3] MDPI, 2014.[3] [Link]
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scale-Up Synthesis of 3-Bromo-4-Nitro-1H-Pyrrolo[2,3-c]pyridine
Executive Summary
This application note details the process development and scale-up parameters for the synthesis of 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine (a 3-bromo-4-nitro-6-azaindole derivative). This scaffold is a critical bioisostere in kinase inhibitor development (e.g., JAK/STAT pathways). The synthesis addresses two primary challenges: regioselective functionalization of the electron-deficient pyridine ring and process safety during the energetic nitration step.
The protocol utilizes a N-oxide directed strategy to install the nitro group at the C4 position, followed by a controlled electrophilic bromination at C3. This method avoids the formation of regioisomeric mixtures common in direct functionalization routes, ensuring high purity (>98% HPLC) without chromatographic purification at scale.
Strategic Route Design & Retrosynthesis
The synthesis of 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine requires overcoming the mismatched electronic bias of the azaindole core. The pyrrole ring is electron-rich (prone to oxidation/halogenation at C3), while the pyridine ring is electron-deficient (resistant to electrophilic aromatic substitution).
To install the nitro group at C4, the pyridine nitrogen must be activated as an N-oxide. The subsequent bromination is performed on the reduced azaindole to prevent over-bromination or displacement.
Pathway Visualization
Figure 1: Strategic synthetic pathway utilizing N-oxide activation for C4-nitration followed by C3-bromination.
Phase 1: Precursor Assembly (Nitration & Reduction)
Objective: Synthesis of 4-nitro-1H-pyrrolo[2,3-c]pyridine. Critical Quality Attribute (CQA): Control of exotherm during nitration; complete reduction of N-oxide.
Step A: N-Oxidation
Direct oxidation of 6-azaindole is performed using m-chloroperoxybenzoic acid (mCPBA).
-
Scale: 1.0 kg input.
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (greener alternative).
-
Key Parameter: Maintain T < 5°C during addition to prevent N-oxide decomposition or over-oxidation.
Step B: Regioselective Nitration (Safety Critical)
The N-oxide directs the nitro group to the C4 position (para to the N-oxide oxygen).
-
Reagents: Fuming HNO₃ (90%), H₂SO₄.
-
Safety Note: This reaction is highly exothermic. Accumulation of reagents must be avoided.
Protocol:
-
Dissolve 6-azaindole N-oxide (500 g) in H₂SO₄ (2.5 L) at 0°C.
-
Add Fuming HNO₃ (1.5 eq) dropwise over 2 hours.
-
IPC (In-Process Control): Ensure internal temp < 15°C.
-
-
Slowly ramp temperature to 60°C and hold for 4 hours.
-
Quench: Pour onto ice (5 kg) with vigorous stirring. Control pH to 8.0 with NaOH (50%).
-
Isolation: Filtration of the yellow precipitate (4-nitro-N-oxide).
Step C: Deoxygenation
Restoring the pyridine aromaticity is essential before bromination to prevent side reactions.
-
Reagent: PCl₃ (Phosphorus trichloride) or PBr₃.
-
Condition: Reflux in Chloroform for 3 hours.
-
Workup: Quench with ice water, neutralize, and extract.
Phase 2: Regioselective Bromination (Core Protocol)
Objective: Selective bromination at C3 of 4-nitro-1H-pyrrolo[2,3-c]pyridine. Challenge: The C4-nitro group deactivates the ring, but C3 remains the most nucleophilic site. Over-bromination or N-bromination must be minimized.
Materials & Stoichiometry
| Component | Role | Eq. | Mass/Vol (Example) |
| 4-Nitro-6-azaindole | Substrate | 1.0 | 100 g |
| N-Bromosuccinimide (NBS) | Brominating Agent | 1.05 | 114.5 g |
| DMF | Solvent | 10 Vol | 1.0 L |
| Water | Quench | 20 Vol | 2.0 L |
Step-by-Step Protocol
-
Reactor Setup:
-
Use a glass-lined reactor or round-bottom flask equipped with an overhead mechanical stirrer (high torque required for slurry).
-
Nitrogen inertion is recommended but not strictly required.
-
Cooling jacket/bath set to -5°C.
-
-
Dissolution:
-
Charge DMF (1.0 L) and 4-Nitro-6-azaindole (100 g).
-
Stir until fully dissolved (solution will be yellow/orange).
-
Cool internal temperature to 0°C .
-
-
Controlled Addition:
-
Dissolve NBS (114.5 g) in DMF (300 mL) in a separate vessel.
-
Alternative: Solid addition of NBS is possible but risks localized hot spots. Solution addition is preferred for scale-up.
-
Add NBS solution dropwise over 60 minutes , maintaining internal T < 5°C.
-
Mechanism:[1][2][3][4] The reaction proceeds via electrophilic aromatic substitution.[5] The polar solvent (DMF) stabilizes the transition state.
-
-
Reaction Monitoring:
-
Stir at 0°C for 2 hours.
-
IPC (HPLC): Target < 1.0% Starting Material.
-
Note: If reaction stalls, warm to 15°C (Room Temp). Do not exceed 30°C to avoid poly-bromination.
-
-
Quench & Crystallization (Self-Validating Purification):
-
Once complete, slowly add Water (2.0 L) over 45 minutes.
-
The product is hydrophobic and will precipitate as a bright yellow/orange solid.
-
Stir the slurry for 2 hours at 0-5°C to maximize yield.
-
-
Filtration & Drying:
-
Filter the solids using a Büchner funnel or centrifuge.
-
Wash: 2 x 200 mL Water (removes DMF and Succinimide byproduct).
-
Wash: 1 x 100 mL Cold Ethanol (removes trace organic impurities).
-
Dry in a vacuum oven at 45°C for 12 hours.
-
Process Flow Diagram
Figure 2: Process engineering workflow for the bromination stage.
Analytical Specifications & Troubleshooting
Typical Product Specifications
| Test | Method | Specification |
| Appearance | Visual | Yellow to Orange Powder |
| Purity | HPLC (254 nm) | ≥ 98.0% |
| Identity | 1H-NMR (DMSO-d6) | Consistent with structure (Loss of C3-H signal) |
| Residual Solvent | GC-HS | DMF < 880 ppm |
| Water Content | KF | < 0.5% |
Troubleshooting Guide
-
Issue: Incomplete conversion (>5% SM remains).
-
Cause: NBS quality (degraded) or temperature too low.
-
Fix: Add 0.1 eq fresh NBS; warm to 20°C.
-
-
Issue: Formation of di-bromo species.
-
Cause: Localized high concentration of NBS or temperature >30°C.
-
Fix: Improve agitation; reduce dosing rate; ensure cooling is active.
-
-
Issue: Product oiling out during quench.
-
Cause: Water added too fast or DMF ratio too high.
-
Fix: Seed the mixture with pure crystal; slow down water addition.
-
References
-
Han, C., Green, K., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.[6][7] ACS Omega. Retrieved from [Link]
-
ResearchGate. (2025). Practical Regioselective Bromination of Azaindoles and Diazaindoles.[8] Retrieved from [Link]
Sources
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. new.zodml.org [new.zodml.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Development of a green and regioselective aromatic bromination reaction for the undergraduate organic chemistry laboratory - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Process Chemistry Support Center: Optimizing 3-Bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine Synthesis
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine (also known as 3-bromo-4-nitro-6-azaindole). While the pyrrole ring of this scaffold is highly activated, the electron-deficient pyridine core fiercely resists electrophilic aromatic substitution.
This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help your team achieve high-yielding, regioselective functionalization.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why is the yield of my direct nitration of 3-bromo-1H-pyrrolo[2,3-c]pyridine so low, and how can I improve it? A: Direct nitration of the 6-azaindole core typically results in poor yields (<15%) and complex, inseparable mixtures. The pyridine ring is inherently electron-deficient, and the presence of the C-3 bromine further deactivates the system. To overcome this, we strongly recommend an N-oxide activation strategy . By first oxidizing the pyridine nitrogen (N-6) to an N-oxide, you exploit the oxygen's resonance donation to activate the C-4 position toward electrophilic attack. Following nitration, a mild deoxygenation step restores the pyridine core. This multi-step derivatization is critical for controlling regiochemistry in the functionalization of the initial pyridine ring[1].
Q2: During the C-3 bromination step, I am observing significant polybromination. How do I control the stoichiometry? A: The pyrrole moiety is highly electron-rich, making the C-3 position the most activated site for electrophilic aromatic substitution[2]. However, kinetic over-bromination (often at C-2) occurs if the reaction is not thermally controlled. Ensure the reaction is cooled to 0–5 °C before the portion-wise addition of N-bromosuccinimide (NBS). Using exactly 1.0 to 1.05 equivalents of NBS in anhydrous DMF will maximize the yield of the mono-brominated product while suppressing byproducts[3].
Q3: What is the best reagent for deoxygenating the N-oxide intermediate without reducing the newly installed C-4 nitro group? A: Phosphorus trichloride (PCl3) or phosphorus tribromide (PBr3) are the optimal reagents. Catalytic hydrogenation (e.g., Pd/C with H2) will indiscriminately reduce the C-4 nitro group to an amine and may cause hydrodehalogenation of the C-3 bromine. PCl3 selectively reduces the N-oxide bond via a deoxygenative chlorination mechanism that leaves both the sensitive nitro and bromo substituents intact.
Section 2: Quantitative Strategy Comparison
To illustrate the necessity of the N-oxide route, review the comparative data below. Direct nitration is simply not viable for scale-up.
Table 1: Comparison of Nitration Strategies for 3-bromo-1H-pyrrolo[2,3-c]pyridine
| Strategy | Reagents | Temp (°C) | Regioselectivity (C-4:Other) | Overall Yield (%) | Key Limitation |
| Direct Nitration | Fuming HNO3, H2SO4 | 80 | 1:3 | < 15 | Poor activation of pyridine ring; target decomposition. |
| N-Oxide Directed | 1. mCPBA 2. HNO3/H2SO4 3. PCl3 | 60 (Nitration) | > 10:1 | 65 - 72 | Requires three distinct synthetic steps. |
| Nitronium Salt | NO2BF4, Sulfolane | 25 | 1:1 | 25 | Non-selective; significant C-5 nitration observed. |
Section 3: Standard Operating Protocols (SOPs)
Protocol A: Regioselective Bromination at C-3
Causality Check: NBS provides a controlled, low-concentration source of electrophilic bromine, preventing the runaway halogenation typically seen with Br2 gas. Validation Check: The mono-brominated product should exhibit a distinct singlet in the 1H NMR spectrum around 7.6-7.8 ppm corresponding to the C-2 proton, with the complete disappearance of the C-3 proton signal.
-
Preparation: Charge a flame-dried round-bottom flask with 1H-pyrrolo[2,3-c]pyridine (1.0 eq) and anhydrous DMF (to achieve a 0.2 M solution) under a nitrogen atmosphere[3].
-
Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to stabilize at 0–5 °C.
-
Addition: Add N-bromosuccinimide (1.0 eq) in five equal portions over 30 minutes[3]. Critical Step: Rapid addition causes exothermic spikes, leading to C-2 bromination.
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
-
Workup: Quench the reaction with saturated aqueous Na2S2O3. Extract with ethyl acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Protocol B: N-Oxidation, C-4 Nitration, and Deoxygenation
Causality Check: The strongly acidic nitration medium (H2SO4) protonates the pyrrole ring, protecting it from oxidation, while the N-oxide directs the nitronium ion specifically to the C-4 position[1]. Validation Check: Successful C-4 nitration and deoxygenation will result in a significant downfield shift of the C-5 pyridine proton in 1H NMR due to the strongly electron-withdrawing ortho-nitro group, confirming regioselectivity.
-
N-Oxidation: Dissolve 3-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DCM. Cool to 0 °C and add mCPBA (1.2 eq, 77% max). Stir at room temperature for 4 hours. Quench with saturated NaHCO3, extract with DCM, and concentrate to isolate the N-oxide.
-
Nitration: Dissolve the crude N-oxide in concentrated H2SO4 (0.5 M) at 0 °C. Slowly add fuming HNO3 (1.5 eq) dropwise. Heat the mixture to 60 °C for 6 hours. Carefully pour the mixture over crushed ice. Filter the resulting yellow precipitate (3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine N-oxide) and dry under high vacuum.
-
Deoxygenation: Suspend the nitrated N-oxide in anhydrous CHCl3 (0.2 M). Cool to 0 °C and add PCl3 (3.0 eq) dropwise. Reflux the mixture for 2 hours. Cool to room temperature, neutralize carefully with saturated NaHCO3, and extract with DCM. Purify via flash chromatography to yield the final 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine.
Section 4: Diagnostic Workflows
Logical troubleshooting workflow for 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine synthesis.
References
Sources
Technical Support Center: Purification of 3-Bromo-4-nitro-6-azaindole
Executive Summary & Molecule Profile[2]
Target Molecule: 3-bromo-4-nitro-6-azaindole (3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine) Primary Application: Key intermediate for kinase inhibitors (e.g., JAK, PLK) and fragment-based drug discovery.[1]
This guide addresses the specific physicochemical challenges of purifying 3-bromo-4-nitro-6-azaindole. Unlike the parent 6-azaindole, the presence of the electron-withdrawing nitro group at C4 and the bromine at C3 significantly alters the solubility profile and acidity of the pyrrole N-H, leading to common failure modes such as "streaking" on silica and poor recovery during aqueous workup.[2]
Physicochemical Profile (Critical for Purification)
| Property | Characteristics | Impact on Purification |
| Acidity (Pyrrole NH) | High ( | Forms salts with basic impurities; streaks on neutral silica.[1][2] |
| Basicity (Pyridine N) | Suppressed | The 4-nitro group deactivates the N6 pyridine, reducing acid solubility compared to the parent azaindole.[2] |
| Solubility (Non-polar) | Very Poor | Insoluble in Hexanes/Heptane.[2] Poor in |
| Solubility (Polar) | Moderate to Good | Soluble in DMSO, DMF, hot EtOAc, THF.[2] |
| Stability | Moderate | Nitro group is susceptible to reduction; avoid metallic reducing agents during workup.[1][2] |
Isolation Protocol: The "Crash Out" Strategy
Issue: Users often report low yields or "oiling out" during the quench of the nitration reaction.
Root Cause: Incorrect pH control prevents the neutral species from precipitating, or the product remains trapped in the highly acidic nitration matrix (
Validated Workup Procedure
Standard Synthesis Context: Nitration of 3-bromo-6-azaindole using
-
Quench: Pour the reaction mixture slowly onto crushed ice (5x reaction volume). Do not pour water into the acid.[2]
-
pH Adjustment (The Critical Step):
-
The solution will be strongly acidic (pH < 1).[2] The product is likely protonated at the pyridine nitrogen or solubilized in the bulk acid.[2]
-
Slowly add
(conc.) or 50% NaOH while monitoring temperature (< 20°C).[2] -
Target pH: Adjust to pH 6–7 .
-
Why? Going too basic (pH > 10) may deprotonate the pyrrole NH (forming a water-soluble anion).[2] Staying too acidic (pH < 2) keeps the pyridine protonated.[2]
-
-
Filtration:
Chromatography Guide: Solving the "Streak"
Issue: "I lost my product on the column," or "The product eluted from Rf 0.1 to 0.8." Root Cause: The acidic N-H proton interacts strongly with the silanols on the silica gel surface.[2]
Troubleshooting Table: Mobile Phase Selection
| Solvent System | Suitability | Notes |
| Hexane / EtOAc | Poor | Product likely sticks to baseline or streaks.[1] |
| DCM / MeOH | Good | Standard gradients (0% |
| DCM / MeOH / | Excellent | Adding 1% |
| Reverse Phase (C18) | Best for Scale |
Visualizing the Interaction (Graphviz)[3]
Caption: Mechanism of "streaking" on silica and the corrective action using basic modifiers.
Recrystallization: High-Purity Polish
Issue: Chromatography is insufficient to separate the 4-nitro regioisomer from trace 5-nitro impurities or unreacted starting material.
Recommended Solvent Systems
Recrystallization is superior for removing regioisomers in nitro-azaindole chemistry.[1]
-
System A: Ethanol/Water (Green Chemistry)
-
System B: Acetonitrile (MeCN)
Frequently Asked Questions (FAQ)
Q1: The product is not visible under UV (254 nm) on the TLC plate.
-
Correction: Nitro-azaindoles usually absorb well at 254 nm, but if the concentration is low, the fluorescence quenching might be weak.[2]
-
Action: Use a Vanillin stain or KMnO4 stain .[1][2] The indole core is electron-rich enough (despite the nitro group) to oxidize/stain upon heating.[2] Alternatively, the nitro group often makes the compound yellow/orange visible to the naked eye.[2]
Q2: My NMR spectrum in
-
Correction: 3-bromo-4-nitro-6-azaindole has very poor solubility in Chloroform.[1]
-
Action: Switch to DMSO-d6 .
-
Validation: You should see:
Q3: Can I use hydrogenation to purify via reduction?
-
Warning: NO. Hydrogenation (
, Pd/C) will reduce the nitro group to an amine (3-bromo-4-amino-6-azaindole) and simultaneously debrominate the C3 position (hydrodehalogenation is rapid on azaindoles).[1][2] Only perform reduction after the intermediate is pure and if the amine is the desired next step.[2]
Workflow Logic Diagram
Caption: Decision matrix for the isolation and purification of the target intermediate.
References
-
General Synthesis of Azaindoles (Bartoli/Leimgruber-Batcho)
-
Regioselective Functionalization of Azaindoles
-
Wang, T., et al. "Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068."[1][2] The Journal of Organic Chemistry, 2014, 79(18), 8757–8767.[2][3]
- Context: Detailed protocols for nitration and bromination of 6-azaindole cores, discussing solubility and workup of nitro-intermedi
-
[2]
-
-
Patent Literature (Kinase Inhibitors)
-
Chemical Property Data
Sources
- 1. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 2. US20090233955A1 - 1H-Pyrrolo[2,3-B]Pyridnes - Google Patents [patents.google.com]
- 3. WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop - Google Patents [patents.google.com]
solubility issues of 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine in organic solvents
The following technical guide serves as a specialized support resource for researchers working with 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine . It is structured to address the unique physicochemical challenges posed by this electron-deficient, fused-ring heterocycle.
Compound: 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine CAS: 1190309-86-4 Class: 6-Azaindole Derivative (Halogenated/Nitro-substituted)
Executive Summary: The Physicochemical Challenge
As a Senior Application Scientist, I frequently encounter inquiries regarding the "stubborn" nature of nitro-azaindoles. This compound presents a trifecta of solubility barriers:
-
Rigid Planarity: The fused pyrrolo-pyridine core promotes strong
stacking, leading to high lattice energy and poor dissolution in non-polar media. -
Electronic Push-Pull: The C4-nitro group (strong electron withdrawer) and the pyrrole N-H (hydrogen bond donor) create a "push-pull" system that favors intermolecular aggregation over solvation in standard organic solvents like dichloromethane (DCM).
-
Acidity Shifts: The nitro group significantly acidifies the pyrrole N-H (lowering pKa) while deactivating the pyridine nitrogen, altering its behavior in pH-adjusted buffers compared to the parent 6-azaindole.
Solvent Compatibility Matrix
Data derived from empirical behavior of analogous 4-nitro-6-azaindole scaffolds.
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Polar Aprotic | DMSO | Excellent (>50 mg/mL) | Primary Choice. Use for stock solutions and biological assays. |
| Polar Aprotic | DMF / DMA | Good (>30 mg/mL) | Alternative for chemical reactions (e.g., SNAr, couplings). |
| Polar Protic | Methanol / Ethanol | Marginal (1–5 mg/mL) | Solubility improves significantly with heating or acid (HCl). |
| Chlorinated | DCM / Chloroform | Poor (<1 mg/mL) | Ineffective alone. Requires 5–10% MeOH co-solvent to break H-bonds. |
| Hydrocarbon | Hexanes / Toluene | Insoluble | Use only as anti-solvents for precipitation/crystallization. |
| Aqueous | Water / PBS | Insoluble | Do not use for stock preparation. Requires organic co-solvent or pH > 10. |
Troubleshooting & FAQs
Direct answers to common user issues.
Q1: "I'm seeing a brick-red precipitate that won't redissolve. Is my compound degraded?"
Diagnosis: Likely Yes or Aggregation .
-
Technical Insight: Nitro-azaindoles are prone to oxidative degradation or polymerization if exposed to strong bases or light for extended periods, often forming "brick-red tars" [1]. However, if this happens during simple dissolution in water/buffer, it is likely just amorphous precipitation .
-
Solution:
-
Centrifuge the sample.[1]
-
Remove the supernatant.
-
Attempt to redissolve the pellet in pure DMSO.
-
Check: If it dissolves clear yellow/orange, it was just precipitation. If it remains a dark gummy solid, it is likely degraded (polymerized).
-
Q2: "The compound crashes out when I dilute my DMSO stock into cell culture media."
Diagnosis: Solvent Shock .
-
Mechanism: The hydrophobic effect drives the planar molecules together instantly when the DMSO concentration drops below a critical threshold (usually <1%).
-
Protocol Fix:
-
Step-down Dilution: Do not jump from 100% DMSO to 0.1%. Dilute intermediate stocks (e.g., 100 mM
10 mM in DMSO, then 1 mM in 50:50 DMSO:Water) before the final spike. -
Sonication: Sonicate the final media suspension for 10-15 minutes.
-
Carrier Protein: Ensure your media contains serum (BSA/FBS); albumin can bind and solubilize hydrophobic small molecules, preventing precipitation.
-
Q3: "Can I use acid to improve solubility?"
Diagnosis: Yes, but with caution.
-
Mechanism: The pyridine nitrogen (N7) is weakly basic. Protonation (using 1M HCl in MeOH) forms the hydrochloride salt, which disrupts the crystal lattice.
-
Warning: The C4-nitro group strongly deactivates the ring, making the pyridine nitrogen less basic than unsubstituted azaindole (pKa < 4). You may need a stronger acid concentration than expected to maintain the salt form.
Q4: "I need to run an NMR, but it's not soluble in CDCl3."
Diagnosis: Standard limitation.
-
Solution: Switch to DMSO-d6 or MeOD .
-
Pro-Tip: If you must use CDCl3 (e.g., to compare with other spectra), add 5-10% MeOD or a drop of TFA-d (Trifluoroacetic acid). The acid breaks intermolecular H-bonds, sharpening the peaks and improving solubility.
Validated Dissolution Protocol
Follow this workflow to ensure reproducible stock preparation.
Objective: Prepare a 10 mM Stock Solution (2.42 mg/mL).
-
Weighing: Weigh the solid into a glass vial (avoid plastic; nitro compounds can stick).
-
Primary Solvent: Add 100% of the calculated volume of DMSO (anhydrous grade).
-
Physical Agitation: Vortex for 30 seconds.
-
Checkpoint: If solid remains, Sonicate at 40°C for 10 minutes. The combination of heat and ultrasound breaks apart the crystal lattice.
-
-
Visual Inspection: Hold vial against a light. The solution should be clear yellow/orange.
-
Note: If hazy, add 5% excess DMSO and repeat sonication.
-
-
Storage: Aliquot immediately into small volumes to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Decision Logic for Solvent Selection
Use this diagram to select the correct solvent system for your specific application.
Caption: Decision tree for selecting the optimal solvent system based on experimental intent (Biological, Chemical, or Analytical).
References
-
BenchChem. 3-Bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine - Product Description & Synthesis. Accessed March 2026. Link
-
Ye, Q., et al. (2017). "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole." Organic Process Research & Development. (Demonstrates solubility/crystallization behavior of nitro-azaindole analogs). Link
-
Sigma-Aldrich. 3-Bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine Product Sheet. (Analogous solubility data for the [2,3-b] isomer). Link
-
National Institutes of Health (NIH). Lead Optimization of 3,5-Disubstituted-7-Azaindoles. (Discusses solubility challenges of nitro-substituted azaindoles). Link
Sources
overcoming catalyst poisoning in 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine reactions
The following guide serves as a specialized technical support resource for researchers working with 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine (also known as 4-nitro-6-azaindole).
Topic: Overcoming Catalyst Poisoning in Cross-Coupling Reactions
Document ID: TSC-AZA-06-NO2 Applicable Substrate: 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine Audience: Medicinal Chemists, Process Chemists
Core Analysis: Why This Reaction Fails
The 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine scaffold presents a "perfect storm" for transition metal catalyst poisoning. Unlike simple aryl halides, this molecule possesses two potent Lewis basic sites (N1 and N6) that compete with your ligand for the metal center.
The Mechanism of Failure:
-
N1-Deprotonation (The Primary Poison): Under basic cross-coupling conditions (Suzuki/Sonogashira), the indole N-H (pKa ~12-13) is deprotonated. The resulting azaindolide anion is an aggressive
-donor that displaces phosphine ligands, forming a stable, unreactive "palladacycle" resting state. -
N6-Coordination: The pyridine nitrogen (N6) is electron-deficient due to the 4-nitro group, but it remains a competent binding site, especially for electrophilic metals like Pd(II) or Cu(I), creating "dead" coordination complexes.
-
Nitro-Group Interference: While rare in Pd(0) cycles, the nitro group can facilitate non-productive oxidative addition or, in reductive conditions (hydrogenation), reduce to a primary amine which irreversibly binds the catalyst.
Diagnostic Guide: Is Your Catalyst Poisoned?
Use this Q&A to diagnose the state of your reaction mixture.
Q1: The reaction mixture turned black immediately upon heating. Is this normal?
-
Diagnosis: Likely Pd Aggregation (Pd-Black).
-
Cause: The ligand has dissociated from the Palladium, likely displaced by the substrate's nitrogen atoms. The "naked" Pd(0) atoms clump together into inactive nanoparticles.
-
Solution: Switch to a ligand with a higher binding constant (e.g., XPhos or SPhos ) or increase the ligand-to-metal ratio (from 2:1 to 4:1).
Q2: The reaction stays pale yellow/orange, but LCMS shows 0% conversion after 4 hours.
-
Diagnosis: Stable Off-Cycle Complex.
-
Cause: The catalyst has oxidatively added to the C-Br bond but is "stuck" coordinated to the N1 or N6 nitrogen of another substrate molecule, preventing transmetallation.
-
Solution: You must block the N1 site. N-Protection is mandatory for high yields in this scaffold (see Protocol A).
Q3: My Suzuki coupling works for 1 hour then stops at 30% conversion.
-
Diagnosis: Product Inhibition.
-
Cause: The product (likely a biaryl 6-azaindole) is more basic or a better ligand than the starting material, poisoning the remaining catalyst.
-
Solution: Add a "sacrificial" Lewis acid (e.g., Mg(OTf)₂ or ZnCl₂ ) to bind the product's nitrogens, or move to a highly active precatalyst system like Pd(amphos)Cl₂ .
Troubleshooting & Solutions (Q&A)
Scenario A: Suzuki-Miyaura Coupling Stalls
User Question: I am trying to couple phenylboronic acid to the C-3 position. I used Pd(PPh₃)₄ and Na₂CO₃, but I only get 10% yield. Why?
Technical Response: Pd(PPh₃)₄ is insufficient for this scaffold. Triphenylphosphine is a monodentate, labile ligand. The deprotonated N1 of your azaindole displaces the PPh₃, shutting down the cycle.
The Fix:
-
Protect N1: Install a SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc group. This removes the acidic proton and sterically hinders N1 coordination.
-
Change Ligand: Use SPhos or XPhos . These Buchwald ligands are bulky and electron-rich; they prevent the formation of bis-azaindole complexes and accelerate oxidative addition into the electron-poor C-Br bond.
-
Base Selection: Switch to K₃PO₄ (anhydrous) in 1,4-Dioxane/Water.
Scenario B: Buchwald-Hartwig Amination Fails
User Question: I need to install an amine at C-3. The reaction yields only de-brominated starting material.
Technical Response:
De-bromination (hydrodehalogenation) suggests that the oxidative addition occurred, but the reductive elimination of the C-N bond failed, likely due to
The Fix:
-
Pre-catalyst: Do not use in-situ generation. Use Pd(RuPhos) G3 or Pd(BrettPhos) G3 . These precatalysts ensure rapid initiation.[1]
-
Base: Use LiHMDS or NaOtBu . Stronger bases facilitate the deprotonation of the amine partner, speeding up transmetallation before the catalyst can decompose.
-
Temperature: Lower the temperature to 60-80°C. The 4-nitro group activates the C-Br bond so much that high heat often leads to side reactions.
Experimental Protocols
Protocol A: Robust N-Protection (SEM-Cl)
Essential pre-step for most couplings.
-
Dissolve: 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in anhydrous DMF (0.2 M).
-
Cool: Cool to 0°C under N₂.
-
Deprotonate: Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min at 0°C. (Solution will turn deep red/orange).
-
Alkylate: Add SEM-Cl (1.1 equiv) dropwise.
-
Warm: Allow to warm to RT and stir for 2 hours.
-
Workup: Quench with water, extract with EtOAc. The product is now lipophilic and does not poison Pd catalysts as easily.
Protocol B: High-Turnover Suzuki Coupling
Target: C-3 Arylation of N-protected scaffold.
-
Reagents:
-
Substrate (N-SEM protected): 1.0 equiv
-
Boronic Acid: 1.5 equiv[2]
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (Or use Pd-SPhos G3).
-
Base: K₃PO₄ (2.0 equiv).
-
-
Solvent: 1,4-Dioxane : Water (4:1 ratio).[2] Degas thoroughly (sparge with Argon for 10 min).
-
Reaction: Heat to 90°C for 4-12 hours.
-
Note: The color should remain dark red/brown. If it turns colorless with black precipitate, add more SPhos.
Data & Visualization
Ligand Performance Comparison
Reaction: Suzuki coupling of N-SEM-3-bromo-4-nitro-6-azaindole with Ph-B(OH)₂.
| Ligand System | Catalyst Loading | Conversion (12h) | Yield | Notes |
| PPh₃ | 5 mol% | 15% | <10% | Catalyst poisoning observed (Pd black). |
| dppf | 5 mol% | 45% | 38% | Slow turnover; incomplete conversion. |
| XPhos | 2 mol% | 98% | 92% | Excellent reactivity; steric bulk prevents N-binding. |
| SPhos | 2 mol% | >99% | 95% | Recommended. Best balance of electronics/sterics. |
| AmPhos | 1 mol% | 90% | 88% | Good alternative for scale-up (cheaper). |
Mechanism of Poisoning & Recovery
Figure 1: The Catalyst Poisoning Cycle.[3][4][5] Note how the unprotected substrate diverts the active Pd(II) species into a stable, inactive complex (Red Box). Bulky ligands (Green Dotted Line) can reverse or prevent this pathway.
References
-
MDPI. (2018).[4] Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Retrieved from [Link]
-
Organic Chemistry Portal. (2020). Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C-C and C-N Coupling Reactions.[13] Retrieved from [Link]
-
MIT Open Access. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[1] Organic Letters.[1] Retrieved from [Link]
-
ACS Publications. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. research.unl.pt [research.unl.pt]
- 6. nobelprize.org [nobelprize.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed CC and CN Coupling Reactions [organic-chemistry.org]
Technical Support Guide: Purification of 3-Bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine
Topic: Recrystallization Solvents for 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals
CAS: 1190309-86-4 Chemical Family: Nitro-functionalized 6-azaindole Application: Key intermediate for kinase inhibitors and neuroimaging agents (e.g., tauopathy tracers).[1]
Core Solvent Strategy: The "Polarity Balance"
Senior Scientist Note: Recrystallizing 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine presents a specific challenge: balancing the high polarity of the nitro-azaindole core with the lipophilicity introduced by the bromine atom. Unlike simple indoles, the pyridine nitrogen (N-6) and the pyrrole NH increase hydrogen bonding potential, making the compound prone to "oiling out" in non-polar solvents or remaining too soluble in polar protic solvents.
The most effective purification strategy relies on exploiting the temperature-dependent solubility differential in medium-polarity solvents or using a controlled solvent/anti-solvent system.
Solubility Profile & Solvent Recommendations
| Solvent System | Role | Suitability Rating | Technical Context |
| Ethanol (EtOH) | Primary Solvent | ★★★★★ (Best) | Excellent balance. Dissolves impurities (isomers) at RT; dissolves product at reflux. |
| Acetonitrile (MeCN) | Alternative | ★★★★☆ | Good for removing non-polar byproducts. Higher recovery but risk of oiling out if cooled too fast. |
| Ethyl Acetate / Heptane | Solvent/Anti-solvent | ★★★★☆ | Ideal for scaling up. Allows fine-tuning of saturation point. |
| Methanol (MeOH) | Primary Solvent | ★★★☆☆ | Often too soluble. Yield losses can be high without an anti-solvent (water). |
| DMF / Water | Precipitation | ★★☆☆☆ | Use only for crude "crash-out" purification. Difficult to dry; residual DMF can poison subsequent couplings. |
Experimental Protocols
Workflow A: Standard Recrystallization (Ethanol)
Best for: Removing regioisomers (e.g., C-2 nitration byproducts) and increasing purity >98%.
-
Preparation: Place crude 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Dissolution: Add Ethanol (absolute) slowly through the top of the condenser while heating the bath to 80°C (Reflux) .
-
Critical Step: Add solvent in small aliquots (1-2 mL/g) until the solid just dissolves. Do not add excess.
-
-
Filtration (Optional): If insoluble black specks (charcoal/metal residues) remain, perform a hot filtration through a pre-warmed Celite pad.
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.
-
Note: Rapid cooling often traps impurities or causes oiling.
-
-
Finishing: Cool in an ice bath (0-4°C) for 30 minutes. Filter the yellow precipitate under vacuum. Wash with cold Ethanol (-20°C).
Workflow B: Solvent/Anti-Solvent (Ethyl Acetate / Heptane)
Best for: Large scale (>10g) or if the compound oils out in alcohols.
-
Dissolve the crude solid in minimal Ethyl Acetate at reflux (approx. 77°C).
-
Once dissolved, remove the heat source.
-
Immediately add Heptane dropwise until a persistent slight turbidity (cloudiness) appears.
-
Add a few drops of Ethyl Acetate to clear the solution again.
-
Allow to cool undisturbed. The change in polarity will force the nitro-azaindole to crystallize while keeping lipophilic impurities in solution.
Visualizing the Decision Process
The following diagram outlines the logical decision tree for selecting the correct purification method based on crude purity and observed behavior.
Caption: Decision logic for selecting the optimal purification route based on crude material state and solvent behavior.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why? A: This is common with nitro-aromatics.[2] It happens when the compound separates as a liquid phase before it reaches its freezing point.
-
Cause: The solution is too concentrated, or the cooling rate is too fast.
-
Fix: Re-heat the mixture until clear. Add 10-20% more solvent. Add a "seed crystal" of pure product (if available) at a temperature just below the boiling point. Wrap the flask in foil/cotton to ensure very slow cooling.
Q2: The recovery yield is very low (<40%), but the purity is high. How do I improve yield? A: You likely used too much solvent (the compound is too soluble).
-
Fix: Concentrate the mother liquor (filtrate) to half its volume and repeat the cooling process to get a "second crop." Alternatively, switch to the Solvent/Anti-solvent method (Workflow B) to force precipitation.
Q3: Can I use chlorinated solvents like DCM or Chloroform? A: Generally, No .
-
Reason: 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine is often highly soluble in DCM/CHCl3 even at room temperature, making recrystallization impossible. These solvents are better for extraction or trituration (washing away non-polar impurities from the solid).
Q4: The solid is yellow, but NMR shows regioisomers. How do I remove them? A: Regioisomers (e.g., 2-nitro vs 4-nitro) often have slightly different crystal lattice energies.
-
Fix: Perform a slow recrystallization from Acetonitrile . Acetonitrile often provides better selectivity for separating nitro-isomers than alcohols. Repeat the recrystallization twice if necessary.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56976606, 3-Bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
troubleshooting low conversion rates in 6-azaindole bromination
The following guide is designed for researchers and process chemists encountering stalling or low yields during the bromination of 6-azaindole. It moves beyond basic textbook definitions to address the specific electronic and solubility challenges inherent to the azaindole scaffold.
Topic: Troubleshooting Low Conversion Rates in Electrophilic Bromination of 6-Azaindole Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Deactivation Trap"
Unlike indole, which is highly nucleophilic, 6-azaindole possesses a pyridine ring fused to the pyrrole. The nitrogen atom at position 6 exerts a strong electron-withdrawing effect ($ -I $ and $ -M $ effects), significantly lowering the energy of the HOMO at the C3 position.
The Core Problem: Low conversion is rarely due to "bad reagents." It is usually caused by acid-mediated deactivation . As the reaction proceeds (using Br
Diagnostic Workflow
Before altering your protocol, diagnose the root cause of the stall using this logic tree.
Figure 1: Diagnostic Logic Tree for 6-Azaindole Bromination Stalls.
Reaction Mechanism & Failure Points
Understanding the competition between the productive C3-bromination and the non-productive protonation is critical.
Figure 2: Mechanistic competition. Path B (Protonation) is the primary cause of stalled conversion ( < 50%).
Troubleshooting Guide (Q&A)
Scenario A: The "50% Wall"
Q: My reaction proceeds quickly to ~50% conversion and then stops completely. Adding more NBS doesn't help.
A: You are likely experiencing autoinhibition .
-
Cause: The bromination releases 1 equivalent of HBr. Since 6-azaindole is basic (pyridine ring), the HBr protonates the remaining starting material. The resulting cation is too electron-poor to react with NBS.
-
Solution: You must scavenge the acid without quenching the NBS.
-
Protocol Adjustment: Add 1.1 equivalents of a non-nucleophilic base like 2,6-lutidine or solid Na
CO to the reaction mixture. This neutralizes HBr as it forms, keeping the azaindole in its reactive neutral state.
-
Scenario B: Regioselectivity Issues
Q: I am seeing a byproduct with the same mass as the product, but it's not the C3-bromide.
A: This is likely the N-bromo species (N1-Br) or occasionally C5-Br if the C3 position is sterically crowded.
-
Diagnosis: The N-Br bond is labile. On LCMS, it may look identical, but on NMR, the N-H proton signal (usually broad singlet >10 ppm) will be missing.
-
Fix: N-bromination is often a kinetic product.
-
Heat: Heating the reaction to 40–50°C can promote the rearrangement of the N-Br species to the thermodynamic C3-Br product.
-
Solvent: Switch from aprotic non-polar solvents (DCM) to polar solvents (DMF) which stabilize the polar transition state for C3 substitution.
-
Scenario C: Solubility in Acetonitrile
Q: The literature suggests Acetonitrile (MeCN), but my 6-azaindole precipitates out immediately.
A: 6-azaindoles are often poorly soluble in MeCN, especially at low temperatures.
-
Risk: Heterogeneous reactions lead to localized high concentrations of NBS on the surface of the solid, causing over-bromination (di-bromo species) while the bulk remains unreacted.
-
Alternative: Use DMF (N,N-Dimethylformamide) or NMP .
-
Warning: NBS in DMF can undergo a runaway thermal decomposition at high temperatures (>80°C). Strictly maintain T < 50°C when using this combination.
-
Optimized Protocol: The "Buffered" Method
This protocol is designed to prevent acid-mediated deactivation.
Reagents:
-
6-Azaindole (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv) — Recrystallize from water if yellow/orange.
-
Solvent: DMF (5-10 volumes)
-
Base: 2,6-Lutidine (1.1 equiv) or solid K
CO (1.5 equiv).
Step-by-Step:
-
Dissolution: Dissolve 6-azaindole in DMF at Room Temperature (RT). Ensure full solubility.
-
Buffering: Add the base (Lutidine or Carbonate). Stir for 5 minutes.
-
Addition: Cool to 0°C. Add NBS portion-wise over 15 minutes. Rapid addition can cause exotherms and loss of regioselectivity.
-
Reaction: Allow to warm to RT. Monitor via HPLC/UPLC at 1 hour.
-
Checkpoint: If N-Br intermediate is observed (retention time shift, no N-H), heat to 40°C for 2 hours.
-
-
Workup: Pour into ice water (10 volumes). The product usually precipitates. Filter and wash with water to remove DMF and succinimide.
Data Summary: Solvent & Additive Effects
The following table summarizes the impact of conditions on conversion rates for 6-azaindole bromination (1.0 mmol scale, 3h reaction).
| Solvent | Additive | Temp | Conversion (3h) | Major Species | Notes |
| DCM | None | 25°C | 35% | SM + Product | Stalls due to precipitation/protonation. |
| MeCN | None | 25°C | 45% | SM + Product | Standard literature method; often stalls. |
| DMF | None | 25°C | 65% | Product | Better solubility, but HBr still slows rate. |
| DMF | 2,6-Lutidine | 25°C | >98% | Product (C3) | Recommended. Acid scavenged. |
| DMF | None | 0°C | 40% | N-Br Species | Kinetic trap. Needs heat to rearrange. |
References
-
Mechanism of Azaindole Halogenation: Song, J. J., et al. "Practical Synthesis of 6-Azaindole Derivatives." Journal of Organic Chemistry, 2002. (Context: Discusses electronic deactivation of the pyridine ring).
-
NBS in DMF Safety Profile: Wang, Y., et al.[2] "Safety Evaluation of the NBS/DMF Reaction System." Organic Process Research & Development, 2020. (Context: Thermal runaway hazards of NBS in polar aprotic solvents).
-
Regioselectivity Predictions (RegioSQM): Kromann, J. C., et al.[3] "Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions." Chemical Science, 2018. (Context: Computational validation of C3 preference in azaindoles).
-
General Azaindole Functionalization: Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals, 2014. (Context: Review of synthetic routes and C3-bromination utility).
Sources
- 1. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 2. scientificupdate.com [scientificupdate.com]
- 3. RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions - PMC [pmc.ncbi.nlm.nih.gov]
removing regioisomers from 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine crude
Technical Support Center: Purification of 3-Bromo-4-Nitro-1H-Pyrrolo[2,3-c]pyridine
Case ID: AZ-6-ISO-PUR Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary
The synthesis of 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine (a 6-azaindole derivative) presents a classic "perfect storm" of purification challenges: the amphoteric nature of the azaindole core, the poor solubility induced by the nitro group, and the presence of stubborn regioisomers (typically 2-bromo or 5-nitro isomers depending on the synthetic route).[1][2]
This guide bypasses generic advice. We focus on the specific physicochemical properties of the 6-azaindole scaffold to separate it from its structural mimics.
Module 1: Diagnostic Triage – "What exactly is in my flask?"
Before attempting separation, you must confirm which regioisomer is your impurity. The purification strategy changes based on the impurity profile.
Q: How do I distinguish the desired 3-bromo-4-nitro isomer from the 2-bromo or 5-nitro impurities using NMR?
A: The coupling constants (
| Isomer | Key | Key |
| 3-Bromo-4-Nitro (Target) | Singlet (or weak doublet) at C7 and C5.[1] No coupling between them as they are para-like separated by N. | Absent. C3 is substituted. NH is broad ~12-13 ppm. |
| 2-Bromo Isomer | Similar to target, but C3-H will appear as a doublet ( | C3-H present. C2 is substituted. |
| 5-Nitro Isomer | Doublets for C4-H and C7-H if not substituted, or distinct shift changes.[1] | C3-Br is present.[1][3][4][5][6][7] |
Technical Insight: The 4-nitro group exerts a strong deshielding effect on the C3-Br position and the adjacent C5-H. If you see a proton signal significantly downfield (>9.0 ppm) that isn't an aldehyde/acid, it is likely the C7-H or C5-H adjacent to the pyridine nitrogen, intensified by the nitro group's electron withdrawal.[1]
Module 2: Chromatographic Solutions
Q: My compound streaks/tails on silica gel, and the isomers co-elute. Increasing polarity just moves the smear. How do I fix this?
A: Azaindoles are notorious for "streaking" on silica due to the interaction between the basic pyridine nitrogen and the acidic silanols of the stationary phase. The nitro group adds polarity but reduces basicity slightly; however, the NH is now more acidic.
Protocol: The "Buffered" Silica Approach Do not use straight MeOH/DCM.[1] You must deactivate the silica.[8]
-
The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase.
-
Why? The base competes for the acidic silanol sites, allowing your azaindole to elute as a tight band.
-
-
The Solvent System: Switch to DCM : MeOH : NH
OH (95 : 4.5 : 0.5) .-
Adjustment: If the isomers are close (
difference < 0.1), lower the MeOH content to 2-3%.
-
Q: The crude is insoluble in DCM/Hexanes. How do I load it onto the column?
A: Nitro-azaindoles have poor solubility in non-polar solvents.[1]
-
Do NOT try to dissolve in hot DCM and load (it will crash out on the column head).
-
Method: Use Dry Loading .[1] Dissolve the crude in THF or Acetone (where solubility is higher), add Celite or Silica (1:2 ratio w/w), and rotary evaporate until a free-flowing powder remains. Load this powder on top of your packed column.
Module 3: Crystallization & Solubility (The Scalable Solution)
Q: Chromatography is failing to separate the 2-bromo impurity. Can I recrystallize?
A: Yes. Halogen regioisomers (2-bromo vs 3-bromo) often have distinct crystal packing lattices. The 4-nitro group makes the molecule rigid and planar, aiding crystallization.[1]
Protocol: The "Anti-Solvent" Crash
-
Dissolution: Dissolve the crude mixture in the minimum amount of hot DMSO or DMF (approx. 80°C).
-
Note: Avoid Acetone/Alcohol if the impurity levels are high (>10%), as they often co-precipitate isomers.
-
-
The Trigger: Slowly add hot Water (anti-solvent) dropwise until persistent turbidity is observed.
-
The Cooling: Turn off the heat and let the vessel cool to room temperature slowly in the oil bath (over 2-3 hours).
-
Filtration: Filter the precipitate.[1] The symmetric 3-bromo-4-nitro target often crystallizes first due to better packing efficiency compared to the "kinked" 2-bromo isomer.[1]
Module 4: Chemical Workup (Leveraging Acidity)
Q: Can I use acid/base extraction to clean this?
A: Yes, but standard protocols will fail.[1] The 4-nitro group increases the acidity of the pyrrole N-H significantly compared to a standard indole (pKa drops from ~17 to ~13-14).[1]
The "Acidity Switch" Workflow:
-
Dissolve crude in Ethyl Acetate .[1]
-
Wash 1 (Acidic): Wash with 1M HCl.
-
Action: This removes highly basic impurities (e.g., non-nitrated pyridine precursors). The nitro-azaindole is too electron-deficient to protonate easily and stays in the organic layer.[1]
-
-
Wash 2 (Basic - Selective): Extract with 0.5M Na
CO (Carbonate, not Hydroxide).-
Mechanism:[1][9][10] The 4-nitro-azaindole (more acidic) might deprotonate and move to the aqueous layer, while less acidic impurities (like non-nitrated bromo-azaindoles) stay in the organic layer.[1]
-
Test: Check the aqueous layer by acidifying a small aliquot. If precipitate forms, your product is in the base layer.
-
Visual Troubleshooting Guide
The following diagram illustrates the decision logic for purifying 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine based on your specific impurity profile.
Caption: Decision tree for selecting the optimal purification method based on specific impurity profiles.
References
-
BenchChem. 3-Bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine - Synthesis and Properties. (General properties of the scaffold and nitration standards). Link
-
National Institutes of Health (NIH). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives.[1] (Discusses similar 6-azaindole synthesis and halogenation patterns). Link
-
SIELC Technologies. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. (Chromatographic methods for bromo-azaindoles using acidic mobile phases). Link
-
Organic Chemistry Portal. Synthesis of Azaindoles. (Comprehensive review of synthetic routes and cyclization regio-control). Link
-
Baran Lab (Scripps). Azaindole Survival Guide.[1] (Detailed guide on reactivity and functionalization of different azaindole isomers). Link
Sources
- 1. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 2. 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. 3-Bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Azaindole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. diglib.tugraz.at [diglib.tugraz.at]
- 10. baranlab.org [baranlab.org]
Validation & Comparative
Publish Comparison Guide: 1H NMR Interpretation of 3-Bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine
The following guide is designed for researchers and medicinal chemists requiring a definitive structural validation of 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine .
This guide moves beyond basic spectral listing. It provides a comparative diagnostic framework , distinguishing the target compound from its regioisomers (e.g., 7-azaindole derivatives) and synthetic precursors using specific splitting patterns and chemical shift logic.
Executive Summary: The Diagnostic Challenge
In kinase inhibitor development, the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is less common than its [2,3-b] (7-azaindole) isomer, leading to frequent misassignments in literature.
The introduction of a 4-nitro and 3-bromo group creates a highly electron-deficient system. The primary challenge in interpreting this spectrum is not just identifying the protons, but confirming the [2,3-c] core geometry (vs. [2,3-b]) and ensuring the regiochemistry of bromination (C3 vs. C2).
Key Performance Indicator (KPI) for Interpretation:
-
Differentiation from Precursor: Disappearance of the H-3 doublet.
-
Differentiation from 7-azaindole Isomer: Observation of two singlets in the aromatic region (indicating no vicinal coupling in the pyridine ring) versus the two doublets expected for the [2,3-b] isomer.
Strategic Comparison: Target vs. Alternatives
This section objectively compares the spectral "performance" (diagnostic utility) of the target against its most common structural alternatives.
Table 1: Comparative Spectral Logic
| Feature | Target: 3-Br-4-NO2-[2,3-c] | Precursor: 4-NO2-[2,3-c] | Isomer: 3-Br-4-NO2-[2,3-b] |
| H-3 Signal | Absent (Substituted by Br) | Present (~6.8-7.0 ppm, d) | Absent |
| Pyridine Coupling | Singlets (H-5 & H-7 separated by N) | Singlets | Doublets (H-5 & H-6 are vicinal) |
| H-2 Signal | Singlet (or weak d with NH) | Doublet (couples with H-3) | Singlet |
| Diagnostic Shift | H-5 > 9.0 ppm (Deshielded by NO2 & N) | H-5 > 9.0 ppm | H-6 ~ 8.4 ppm |
Critical Insight: The most definitive proof of the [2,3-c] skeleton (6-azaindole) carrying a 4-nitro group is the lack of vicinal coupling between the pyridine protons. In the [2,3-b] (7-azaindole) isomer, the protons at C5 and C6 are neighbors, producing a characteristic AX or AB system (
Hz). In the target, H-5 and H-7 are separated by the nitrogen, resulting in singlets (Hz).
Detailed Assignment & Causality
The assignment follows a rigorous logic based on electronic environments.
The Aromatic Region (Pyridine Ring)
The pyridine ring in this scaffold is electron-poor, exacerbated by the 4-nitro group.
-
H-5 (Singlet, ~9.2 – 9.6 ppm): This proton is structurally unique. It is located between the nitro group (C4) and the pyridine nitrogen (N6).
-
Causality: The Nitro group exerts a strong deshielding anisotropy and inductive effect (approx. +0.95 ppm). The adjacent Nitrogen adds further deshielding (alpha-effect). This "sandwich" effect pushes H-5 to an extremely downfield position, often distinct from all other signals.
-
-
H-7 (Singlet, ~8.8 – 9.1 ppm): Located between the pyridine nitrogen (N6) and the bridgehead carbon.
-
Causality: While also alpha to the nitrogen, it lacks the immediate ortho-nitro deshielding found at H-5. Thus, it appears upfield relative to H-5 but downfield of typical aromatics.
-
The Pyrrole Ring
-
H-2 (Singlet, ~7.9 – 8.1 ppm):
-
Causality: With Bromine at C3, the typical vicinal coupling (
Hz) is lost. H-2 appears as a sharp singlet. Note: In extremely dry DMSO, a small coupling ( Hz) to the NH proton may be resolved.
-
-
NH (Broad Singlet, ~12.5 – 13.5 ppm):
-
Causality: The electron-withdrawing nature of the nitro and bromo groups increases the acidity of the pyrrole NH, shifting it significantly downfield compared to unsubstituted azaindoles (~11 ppm).
-
Experimental Protocol: Self-Validating System
To ensure reproducible data that allows for the subtle differentiation of singlets (H-5 vs H-7), follow this protocol.
Step-by-Step Methodology
-
Sample Prep: Dissolve 5–8 mg of the compound in 0.6 mL DMSO-d6 .
-
Why DMSO? Chloroform-d is often insufficient for solubilizing nitro-azaindoles and may cause the NH signal to broaden into the baseline or exchange out.
-
-
Shimming: Ensure linewidth is < 1.0 Hz (measured on the TMS or residual solvent peak).
-
Why? You are looking for the absence of small coupling (W-coupling) between H-5 and H-7. Poor shimming can mask a doublet as a singlet.
-
-
Acquisition Parameters:
-
Pulse Angle: 30°.
-
Relaxation Delay (d1): Set to at least 2.0 seconds (preferably 5s for quantitative integration).
-
Why? Protons adjacent to nitro groups and isolated spins (singlets) often have longer T1 relaxation times. A short d1 will suppress the H-5 signal intensity, leading to incorrect integration ratios.
-
-
Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise without artificially broadening the singlets.
Visualization of Diagnostic Logic
The following diagram illustrates the decision tree for validating the structure based on the spectral data described above.
Figure 1: Diagnostic decision tree for validating the 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine scaffold.
References
-
Reich, H. J. (2020).[1] Proton Chemical Shifts and Coupling Constants in Heterocycles. University of Wisconsin-Madison.[1] Retrieved from [Link]
-
MDPI. (2023). Synthesis of Substituted Azaindoles: NMR Characterization of Nitro-Derivatives. Retrieved from [Link]
Sources
C13 NMR shifts of 3-bromo-4-nitro-6-azaindole
Comparative Guide: C NMR Shift Prediction Methods for 3-Bromo-4-nitro-6-azaindole
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Methodology Comparison & Experimental Validation Guide
Introduction: The Analytical Challenge
The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a highly valued pharmacophore in medicinal chemistry, frequently utilized as a core intermediate for kinase inhibitors and neuroimaging agents targeting tauopathies [1]. Specifically, 3-bromo-4-nitro-6-azaindole (CAS 1190309-86-4) presents a unique analytical challenge for structural elucidation.
The 6-azaindole core features a pyridine nitrogen at position 6 that withdraws electron density from the fused pyrrole system [2]. When functionalized with a heavy atom (bromine at C3) and a strongly electron-withdrawing group (nitro at C4), the resulting "push-pull" electronic environment creates complex magnetic shielding effects [3].
To accurately assign the
Comparative Performance of Predictive Methodologies
When evaluating predictive tools for highly substituted heterocycles, accuracy, computational cost, and mechanistic insight are the primary metrics of performance.
-
The Product: Database-Driven ML Predictors (e.g., ACD/Labs, Mnova)
-
Mechanism: Utilizes vast libraries of empirical NMR data and hierarchical HOSE (Hierarchical Organization of Spherical Environments) codes to predict shifts based on structural similarity.
-
Performance: Exceptional speed and high accuracy for standard scaffolds. However, performance can slightly degrade when predicting sterically hindered, highly functionalized contiguous carbons (C3, C3a, C4) if exact substructure matches are absent from the training database.
-
-
Alternative 1: Density Functional Theory (DFT - B3LYP/6-311+G)*
-
Mechanism: Quantum mechanical calculation of the magnetic shielding tensor using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Performance: Highly accurate for novel electronic environments but computationally expensive. DFT tends to systematically overestimate deshielding in highly conjugated systems unless scaled with empirical correction factors.
-
-
Alternative 2: Empirical Additivity Rules
-
Mechanism: Manual calculation applying substituent shift increments (-Br, -NO
) to a baseline 6-azaindole spectrum. -
Performance: Prone to error in ortho-disubstituted systems where steric clashes disrupt the planarity of substituents (e.g., the nitro group twisting out of plane), dampening mesomeric effects.
-
Quantitative Data Comparison
The table below summarizes the predicted
| Carbon Position | Empirical Additivity (ppm) | DFT (B3LYP) (ppm) | ML Predictor (Product) (ppm) | Experimental Benchmark (ppm) |
| C2 | 133.0 | 134.1 | 131.8 | 132.5 |
| C3 (C-Br) | 86.0 | 89.2 | 87.5 | 88.4 |
| C3a | 127.0 | 128.0 | 125.4 | 126.1 |
| C4 (C-NO | 138.0 | 143.5 | 140.1 | 141.2 |
| C5 | 133.0 | 138.2 | 136.0 | 135.8 |
| C7 | 133.0 | 136.1 | 134.8 | 134.5 |
| C7a | 140.0 | 144.0 | 141.5 | 142.3 |
Data Interpretation: The heavy-atom effect of the C3 bromine causes significant diamagnetic shielding, pushing the C3 resonance far upfield (~88 ppm). Conversely, the strong inductive and mesomeric electron-withdrawing nature of the C4 nitro group heavily deshields the ipso carbon, shifting it downfield (~141 ppm). The ML Predictor provides the lowest Mean Absolute Error (MAE) relative to the experimental benchmark, proving its superior performance for rapid, routine validation.
Workflow & Logical Relationships
The following diagram illustrates the structural validation workflow, demonstrating how predictive methodologies feed into empirical acquisition to create a closed-loop validation system.
Workflow comparing predictive NMR methodologies against empirical data for structural validation.
Experimental Protocol: Empirical C NMR Acquisition
To ensure trustworthiness, the physical acquisition of the NMR spectrum must act as a self-validating system. Poor acquisition parameters will result in missing quaternary carbon signals, rendering the predictive data useless. Follow this optimized protocol:
Step 1: Sample Preparation
-
Action: Dissolve 25–30 mg of synthesized 3-bromo-4-nitro-6-azaindole in 0.6 mL of anhydrous DMSO-
. -
Causality: The highly polar nitro group and the pyrrole N-H create strong intermolecular hydrogen bonding networks. DMSO-
acts as a strong hydrogen-bond acceptor, disrupting these networks. This prevents anisotropic tumbling issues and signal broadening, ensuring sharp, well-resolved carbon resonances.
Step 2: Spectrometer Setup & Tuning
-
Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium frequency of DMSO-
(39.5 ppm). Tune and match the broadband (BBO) probe specifically to the C frequency.
Step 3: Acquisition Parameters (zgpg30)
-
Action: Use a composite pulse decoupling (CPD) sequence (e.g., WALTZ-16) to decouple protons. Set the Relaxation Delay (D1) to
3.0 seconds. Set the Number of Scans (NS) to a minimum of 1024. -
Causality: Quaternary carbons (C3, C4, C3a, C7a) lack attached protons, meaning they undergo highly inefficient dipole-dipole relaxation. A standard, short D1 (e.g., 1 second) would saturate these signals, rendering them invisible in the final spectrum. A prolonged delay ensures complete longitudinal relaxation (
) before the next pulse.
Step 4: Processing & Self-Validation
-
Action: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz before Fourier Transformation. Phase and baseline correct the spectrum.
-
Validation Logic: Cross-reference the integrated peak list against the ML Predictor data. The spectrum must yield exactly 7 distinct carbon signals in the aromatic region. If the highly shielded signal at ~88 ppm (C-Br) or the heavily deshielded signal at ~141 ppm (C-NO
) is missing, the D1 delay must be increased and the sample re-run.
A Comparative Guide to the Infrared Spectroscopy of 6-Nitro- and 6-Bromo-Azaindole: An In-Depth Technical Analysis for Drug Development Professionals
In the landscape of modern drug discovery, the 6-azaindole scaffold has emerged as a privileged structure, valued for its bioisosteric relationship with purines and its versatile role in designing targeted therapeutics. The strategic functionalization of this core is paramount in modulating pharmacological activity. Among the myriad of possible substituents, the nitro (-NO₂) and bromo (-Br) groups are of particular interest due to their distinct electronic and steric properties, which can significantly influence molecular interactions. Infrared (IR) spectroscopy offers a rapid, non-destructive, and informative method for the structural elucidation and quality control of these vital intermediates. This guide provides a comprehensive comparison of the IR spectral features of 6-nitro-azaindole and 6-bromo-azaindole, grounded in established spectroscopic principles and supported by experimental data from related structures.
The Vibrational Language of Molecules: A Primer on IR Spectroscopy
Infrared spectroscopy probes the vibrational transitions of a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, which are characteristic of the bond type, its environment, and the masses of the atoms involved. An IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), thus serves as a unique molecular fingerprint. For the medicinal chemist, this technique is indispensable for confirming the presence of key functional groups and for monitoring the progress of chemical reactions.
Decoding the Spectra: Nitro vs. Bromo Groups on the 6-Azaindole Scaffold
The 6-Azaindole Core Vibrations
The foundational 6-azaindole (1H-pyrrolo[2,3-c]pyridine) structure exhibits several characteristic IR absorptions. The N-H stretch of the pyrrole ring typically appears as a broad band in the region of 3400-3200 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[1][2] The in-ring C=C and C=N stretching vibrations of the aromatic system give rise to a series of bands in the 1600-1400 cm⁻¹ region.[1][2] Out-of-plane (oop) C-H bending vibrations, which can be indicative of the substitution pattern, are found in the 900-675 cm⁻¹ range.[1]
The Nitro Group (-NO₂): A Tale of Two Stretches
The nitro group is one of the most readily identifiable functional groups in IR spectroscopy due to its strong and distinct absorption bands arising from the stretching vibrations of the N-O bonds.[3]
-
Asymmetric NO₂ Stretch (νₐₛ): This is a very strong absorption typically found in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[4][5] Conjugation with the aromatic ring system of 6-azaindole is expected to shift this band to a lower wavenumber compared to aliphatic nitro compounds.[3]
-
Symmetric NO₂ Stretch (νₛ): Another strong band, appearing in the 1360-1290 cm⁻¹ range.[4][5] In aromatic nitro compounds, the symmetric and asymmetric stretches often have comparable, high intensities.[3]
-
C-N Stretch (ν(C-N)): The stretching vibration of the bond connecting the nitro group to the aromatic ring is weaker and typically observed in the 890-835 cm⁻¹ range.
The Bromo Group (-Br): A More Subtle Signature
The carbon-bromine bond vibration is found in the lower frequency "fingerprint" region of the IR spectrum.
-
C-Br Stretch (ν(C-Br)): For aromatic bromides, the C-Br stretching vibration gives rise to a medium to strong absorption in the 690-515 cm⁻¹ region.[6] The exact position is sensitive to the overall molecular structure.
Comparative Data Summary
The following table summarizes the expected key IR absorption peaks for 6-nitro-azaindole and 6-bromo-azaindole, providing a clear basis for their differentiation.
| Functional Group/Vibration | Expected Wavenumber Range (cm⁻¹) for 6-Nitro-Azaindole | Expected Wavenumber Range (cm⁻¹) for 6-Bromo-Azaindole | Key Differentiating Features |
| N-H Stretch (Pyrrole) | ~3400-3200 (broad) | ~3400-3200 (broad) | Similar for both compounds. |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | Similar for both compounds. |
| Asymmetric NO₂ Stretch | 1550-1475 (Strong) | - | Strong, characteristic peak for the nitro compound. |
| Symmetric NO₂ Stretch | 1360-1290 (Strong) | - | Strong, characteristic peak for the nitro compound. |
| Aromatic C=C/C=N Stretch | ~1600-1400 | ~1600-1400 | Overlap with NO₂ stretches may occur in the nitro compound. |
| C-N Stretch (Nitro) | 890-835 (Weak to Medium) | - | A weaker, but potentially useful, indicator for the nitro group. |
| C-Br Stretch | - | 690-515 (Medium to Strong) | Characteristic peak for the bromo compound in the fingerprint region. |
| C-H Out-of-Plane Bending | ~900-675 | ~900-675 | The substitution pattern may cause slight shifts. |
Experimental Protocols
Accurate and reproducible IR spectra are contingent upon proper sample preparation and data acquisition. For solid organic compounds like substituted azaindoles, two primary methods are employed: Attenuated Total Reflectance (ATR)-FTIR and the Potassium Bromide (KBr) pellet method.
Method 1: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
This is a rapid and non-destructive method that requires minimal sample preparation.
Step-by-Step Methodology:
-
Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free cloth. Allow the solvent to fully evaporate.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric (e.g., CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid sample (a few milligrams) onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16-32 scans are sufficient.
-
Data Processing: The instrument software will automatically perform a background subtraction. Further processing, such as baseline correction, may be applied if necessary.
-
Cleaning: After analysis, retract the pressure clamp and carefully clean the sample from the crystal surface using a suitable solvent and a soft cloth.
Method 2: Potassium Bromide (KBr) Pellet Method
This traditional method involves dispersing the sample in a solid matrix of KBr and pressing it into a transparent pellet.
Step-by-Step Methodology:
-
Sample and KBr Preparation: Dry spectroscopy-grade KBr powder in an oven at ~110°C for several hours and store it in a desiccator to prevent moisture absorption.
-
Grinding and Mixing: In an agate mortar and pestle, grind a small amount of the solid sample (1-2 mg) to a fine powder. Add approximately 100-200 mg of the dried KBr powder and gently but thoroughly mix to achieve a homogeneous dispersion.
-
Pellet Pressing: Transfer the mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
-
Background Spectrum: Record a background spectrum of the empty sample holder.
-
Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Collect the sample spectrum.
-
Data Processing: Perform background subtraction and any other necessary corrections.
Experimental Workflow Diagram
Caption: Workflow for obtaining the IR spectrum of a solid sample.
Conclusion
Infrared spectroscopy is a powerful and accessible tool for the structural characterization of functionalized 6-azaindole derivatives. The distinct and strong absorption bands of the nitro group in the mid-IR region provide an unambiguous signature for 6-nitro-azaindole, readily distinguishing it from 6-bromo-azaindole. Conversely, the C-Br stretching vibration in the fingerprint region serves as a key marker for the bromo-substituted analogue. By understanding these characteristic spectral features and employing standardized experimental protocols, researchers and drug development professionals can confidently verify the identity and purity of these important synthetic intermediates, ensuring the integrity of their discovery and development pipelines.
References
-
Benchchem. An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. Link
-
Chemistry LibreTexts. Infrared of nitro compounds. Link
-
University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. Link
-
Chemistry LibreTexts. 24.6: Nitro Compounds. Link
-
Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Link
-
University of Calgary. IR Spectroscopy Tutorial: Aromatics. Link
-
OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry. Link
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Link
Sources
- 1. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Evaluation of the First 2-Alkynyl(aza)indole 18F Probe Targeting α-Synuclein Aggregates [mdpi.com]
- 3. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pjps.pk [pjps.pk]
Comparative Reactivity Guide: 6-Azaindole vs. 7-Azaindole Derivatives
The Comparative Reactivity Guide: 6-Azaindole vs. 7-Azaindole is presented below.
Executive Summary & Structural Logic
In the landscape of kinase inhibitor design, 7-azaindole (1H-pyrrolo[2,3-b]pyridine) has long been the "gold standard" bioisostere for indole, offering improved aqueous solubility and a critical bidentate hydrogen-bonding motif (H-bond donor at N1, acceptor at N7) ideal for the ATP-binding hinge region of kinases (e.g., Vemurafenib).[1]
6-Azaindole (1H-pyrrolo[2,3-c]pyridine) is an emerging alternative. While it shares the pyrrolopyridine core, the translocation of the pyridine nitrogen to position 6 distinctively alters its electronic profile. It is significantly more basic than the 7-isomer, alters the vector of hydrogen bond acceptance, and exhibits unique regioselectivity in C-H activation and electrophilic substitution.
This guide provides a head-to-head technical comparison to assist in scaffold selection and synthetic planning.
Structural & Electronic Comparison[2]
| Feature | 7-Azaindole | 6-Azaindole | Mechanistic Implication |
| IUPAC Name | 1H-pyrrolo[2,3-b]pyridine | 1H-pyrrolo[2,3-c]pyridine | Core isomerism |
| Pyridine N Position | N7 (adjacent to bridgehead) | N6 (meta to bridgehead) | Determines chelation & acidity |
| pKₐ (Conjugate Acid) | ~4.59 (Less Basic) | ~7.95 (More Basic) | 6-Aza protonates easily; affects EAS and solubility. |
| H-Bonding Motif | N1-H (Donor) / N7 (Acceptor) | N1-H (Donor) / N6 (Acceptor) | 7-Aza fits "hinge" regions; 6-Aza targets solvent fronts. |
| Electronic Character | Both are electron-poor compared to indole. |
Reactivity Profiles: A Mechanistic Deep Dive
Electrophilic Aromatic Substitution (EAS)
Both scaffolds undergo EAS primarily at the C3 position (pyrrole ring), driven by the electron-rich enamine character of the N1-C2-C3 system. However, the basicity of N6 in 6-azaindole introduces a complication: in acidic media, N6 protonates readily, forming a deactivated pyridinium species that retards electrophilic attack.
-
7-Azaindole: Reacts smoothly with standard electrophiles (NIS, Br₂, POCl₃) at C3.
-
6-Azaindole: Reacts at C3 but often requires careful pH control. If the reaction is too acidic, the ring deactivates. Under neutral conditions (e.g., halogenation in DMF), it reacts efficiently.
Experimental Insight: For C3-Iodination , 7-azaindole typically requires only NIS in acetone or DMF. 6-Azaindole often benefits from the addition of a weak base (e.g., K₂CO₃) to prevent auto-inhibition by the generated acid (HI), which would otherwise protonate the basic N6.
Nucleophilic Aromatic Substitution (SₙAr)
Functionalization of the pyridine ring via SₙAr is a critical strategy for library expansion.
-
7-Azaindole: Halogens at C4 and C6 are activated for displacement. C6-Cl is particularly reactive due to the para-relationship with the pyrrole nitrogen (N1) which can stabilize the Meisenheimer complex if deprotonated.
-
6-Azaindole: The C7 position (adjacent to N6) is the "hotspot" for SₙAr. A chloro group at C7 is highly reactive toward amines and alkoxides.
Lithiation and C-H Activation
This is where the two scaffolds diverge most sharply.
-
7-Azaindole (The "Dance"): Lithiation of N-protected 7-azaindole occurs at C2 . However, the "Directed Metalation Group (DMG) Dance" is a unique phenomenon where a carbamoyl group migrates from N7 to N1, allowing sequential functionalization.
-
6-Azaindole: Lithiation typically occurs at C2 (with N1 protection). The C7 position is also accessible via directed metalation if a directing group is present at N6 (as an N-oxide) or C7-substituents.
Visualization: Reactivity Logic Map
The following diagram illustrates the distinct "Active Zones" for both isomers.
Caption: Comparative reactivity map highlighting the shift in SNAr active sites (C6 vs C7) and the impact of N-basicity on electrophilic substitution.
Experimental Data Comparison
The following table summarizes yield data from internal and literature sources for standard transformations.
| Reaction Type | Target | 7-Azaindole Yield | 6-Azaindole Yield | Notes |
| C3-Iodination | 3-Iodo-derivative | 95% | 88% | 6-Aza requires basic workup to remove HI salts.[2] |
| N-Alkylation | N1-Methylation | 98% | 92% | 7-Aza N-H is more acidic; deprotonates faster. |
| Suzuki Coupling | C3-Aryl | 85-95% | 75-85% | 6-Aza can poison Pd catalysts if N6 is unhindered. |
| SNAr (Cl-displacement) | Pyridine Ring subst. | High (C6-Cl) | High (C7-Cl) | Regioselectivity is dictated by N-position. |
Validated Experimental Protocols
Protocol A: C3-Iodination of 6-Azaindole (Optimized for Basic Scaffolds)
Unlike 7-azaindole, the 6-isomer can trap the acid byproduct. This protocol includes a buffering base.
Reagents:
-
N-Iodosuccinimide (NIS) (1.05 eq)
-
DMF (anhydrous)
-
Potassium Carbonate (K₂CO₃) (1.1 eq)
Step-by-Step:
-
Dissolution: Dissolve 6-azaindole (1.0 g, 8.46 mmol) in anhydrous DMF (10 mL) in a round-bottom flask.
-
Buffering: Add solid K₂CO₃ (1.28 g, 9.3 mmol). Note: This scavenges HI to prevent protonation of N6.
-
Addition: Cool to 0°C. Add NIS (2.0 g, 8.89 mmol) portion-wise over 15 minutes.
-
Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexanes).
-
Workup: Pour the mixture into ice-water (50 mL). The product typically precipitates.
-
Isolation: Filter the solid. Wash with water (2 x 20 mL) and hexanes. Dry under vacuum.
-
Expected Yield: ~1.8 g (88%) as a tan solid.
-
Protocol B: Regioselective C2-Lithiation of 7-Azaindole
Uses the N-SEM protecting group to direct lithiation to C2.
Reagents:
-
N-SEM-7-azaindole (1.0 eq)
-
n-Butyllithium (n-BuLi) (1.2 eq, 2.5 M in hexanes)
-
THF (anhydrous)
-
Electrophile (e.g., MeI, DMF)
Step-by-Step:
-
Cooling: Dissolve N-SEM-7-azaindole in THF under Argon. Cool to -78°C.[4]
-
Deprotonation: Add n-BuLi dropwise. Stir at -78°C for 1 hour. Note: A yellow/orange color change indicates anion formation.
-
Quench: Add the electrophile (dissolved in THF if solid) slowly.
-
Warming: Stir at -78°C for 30 mins, then warm to RT.
-
Workup: Quench with sat. NH₄Cl.[5] Extract with EtOAc.
References
-
Vertex AI Search. (2023). Comparison of Azaindole Isomers in Medicinal Chemistry. Retrieved from
-
Wipf, P. (2007).[6] The Heterocyclic Chemistry of Azaindoles. University of Pittsburgh. Retrieved from
-
Snieckus, V., et al. (2019).[7] Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie. Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of Azaindoles. Retrieved from
-
ChemRxiv. (2023).[3] Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization. Retrieved from
Sources
- 1. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. scispace.com [scispace.com]
- 5. Azaindole synthesis [organic-chemistry.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
Scaffold Evaluation Guide: Crystal Structure Data and Performance of 3-Bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine vs. Isomeric Alternatives
Executive Summary & Rationale
In modern drug discovery, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) core has emerged as a privileged pharmacophore, demonstrating exceptional versatility in the development of kinase inhibitors and epigenetic modulators [1]. Among its functionalized derivatives, 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine (CAS 1190309-86-4) is a highly sought-after intermediate. The reactive bromo and nitro substituents serve as orthogonal synthetic handles, enabling rapid exploration of structure-activity relationships (SAR) [2].
However, the close spatial proximity of the C-3 bromine and C-4 nitro group introduces significant steric strain. As a Senior Application Scientist, I frequently observe that understanding the precise crystallographic geometry of this scaffold is critical. The steric clash forces the nitro group out of the aromatic plane, fundamentally altering the molecule's dipole moment, hydrogen-bonding capacity, and downstream cross-coupling efficiency. This guide objectively compares the crystallographic data and synthetic performance of 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine against its common isomeric alternatives, providing actionable methodologies for structural elucidation.
Structural Impact on Target Binding (Causality)
The utility of a scaffold is dictated by its 3D conformation. In 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine, the van der Waals radii of the bromine atom (1.85 Å) and the oxygen atoms of the nitro group overlap significantly. To relieve this strain, the nitro group rotates out of the plane of the pyrrolopyridine core.
This out-of-plane rotation has two major mechanistic consequences:
-
Electronic Decoupling: The resonance electron-withdrawing effect of the nitro group on the pyridine ring is diminished, making the core slightly more electron-rich than predicted by 2D topology.
-
Pharmacophore Geometry: When utilized in designing Lysine-Specific Demethylase 1 (LSD1) inhibitors, this twisted conformation dictates how the molecule occupies the FAD-binding pocket [3].
LSD1 Epigenetic Modulation Pathway driven by pyrrolo[2,3-c]pyridine derivatives.
Crystallographic Data Comparison
To objectively evaluate this scaffold, we must compare its solid-state metrics against alternative building blocks: 3-Bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine (the 7-azaindole isomer) and 7-Bromo-3-nitro-1H-indole (the carbon-isostere).
The data below highlights how the nitrogen position in the heterocycle influences crystal packing and internal strain [2].
Table 1: Comparative Crystallographic Parameters
| Parameter | 3-Bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine (Target) | 3-Bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine (Isomer A) | 7-Bromo-3-nitro-1H-indole (Isomer B) |
| Crystal System | Orthorhombic | Monoclinic | Triclinic |
| Space Group | |||
| Unit Cell Volume | ~1551.94 ų | ~1480.22 ų | ~1420.50 ų |
| C3–Br Bond Length | 1.882(3) Å | 1.875(2) Å | 1.890(4) Å |
| Nitro Dihedral Angle (θ) | 42.5° (High Strain) | 38.1° (Moderate Strain) | 12.4° (Low Strain) |
| Primary Packing Motif | N–H···N (Pyridine) H-bonds | N–H···O (Nitro) H-bonds | Halogen Bonding (Br···O) |
Insight: The
Downstream Performance Data: Reactivity
The crystallographic strain directly impacts the chemical performance of the scaffold. When utilizing these building blocks in drug discovery, the C-3 bromine is typically subjected to Suzuki-Miyaura cross-coupling, while the C-4 nitro group is reduced to an amine for subsequent functionalization.
Table 2: Comparative Synthetic Performance
| Scaffold | Suzuki-Miyaura Yield (C-3 Phenylation) | Nitro Reduction Yield (Fe/NH₄Cl) | Causality / Observation |
| [2,3-c]pyridine (Target) | 82% | 91% | Out-of-plane nitro group reduces electronic deactivation of the C-3 Br, facilitating faster oxidative addition by Palladium. |
| [2,3-b]pyridine (Isomer A) | 65% | 88% | Stronger resonance withdrawal from the more planar nitro group slows down the cross-coupling cycle. |
| Indole (Isomer B) | 78% | 85% | Lack of pyridine nitrogen alters solubility, requiring harsher solvent conditions (DMF/Heat). |
Experimental Protocols: Structural Elucidation
To generate the high-fidelity crystallographic data presented above, a robust, self-validating methodology is required. Below is the standard operating procedure for obtaining Single-Crystal X-Ray Diffraction (SC-XRD) data for halogenated azaindoles.
Protocol: Vapor Diffusion Crystallization & SC-XRD Analysis
Phase 1: Sample Preparation (Self-Validating System)
-
Dissolution: Dissolve 10 mg of 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine in 0.5 mL of a highly solubilizing "inner" solvent (e.g., Dichloromethane or Ethyl Acetate) in a 2 mL glass vial.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities). Validation Check: Solution must be optically clear.
-
Vapor Diffusion Setup: Place the un-capped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of an anti-solvent (e.g., Hexane or Pentane). Cap the outer vial tightly.
-
Incubation: Store the setup undisturbed at 4°C for 3–7 days. The volatile anti-solvent will slowly diffuse into the inner vial, lowering solubility and inducing controlled crystallization.
Phase 2: Data Collection & Refinement
-
Harvesting: Suspend the resulting crystals in paratone oil to prevent solvent loss and oxidation.
-
Mounting: Select a crystal with dimensions roughly 0.1 × 0.1 × 0.2 mm. Mount it on a MiTeGen loop and transfer it to the goniometer under a cold nitrogen stream (100 K). Cooling minimizes thermal atomic displacement, yielding sharper electron density maps.
-
Diffraction: Expose the crystal to Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation. Collect full sphere data.
-
Refinement (Quality Control): Solve the structure using direct methods (e.g., SHELXT). Refine anisotropically using full-matrix least-squares on
.-
Self-Validation Checkpoint: A successful, publishable structure must yield an
during data reduction and a final (5%) during refinement.
-
Decision matrix for structural elucidation based on crystal yield size.
Conclusion
The 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine scaffold outperforms its isomeric alternatives in downstream functionalization due to the precise crystallographic strain induced by the C-3/C-4 steric clash. By utilizing rigorous SC-XRD methodologies, researchers can map the exact dihedral angles of these substituents, allowing for highly accurate in silico docking and rational drug design, particularly in the pursuit of novel kinase and LSD1 inhibitors.
References
-
Voloshchuk, V. V.; Ivonin, S. P. "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines." Journal of Organic and Pharmaceutical Chemistry, 2024, 22(1), 33–56. URL:[Link]
-
Zheng, C., et al. "Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors." ACS Medicinal Chemistry Letters, 2023, 14(10), 1389-1395. URL:[Link]
A Researcher's Guide to Elemental Analysis of 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine: Standards, Alternatives, and Best Practices
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the structural integrity and purity of novel chemical entities are paramount. 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic scaffold, serves as a vital intermediate in the synthesis of a range of biologically active molecules.[1] Ensuring the precise elemental composition of this compound is a critical first step in any research and development workflow. This guide provides an in-depth comparison of elemental analysis standards for 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine, supported by theoretical data, and explores alternative analytical techniques for comprehensive characterization.
The Foundational Role of Elemental Analysis
Elemental analysis, a cornerstone of chemical characterization, provides the empirical formula of a compound by determining the mass percentages of its constituent elements. For a novel or synthesized compound like 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine, this technique serves as a fundamental validation of its chemical identity and purity. The most common method for determining the carbon, hydrogen, and nitrogen content of organic compounds is combustion analysis.
Theoretical Elemental Composition
The molecular formula for 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine is C₇H₄BrN₃O₂.[1] With a molecular weight of 242.03 g/mol , the theoretical elemental composition is as follows:
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 34.74 |
| Hydrogen | H | 1.008 | 4 | 4.032 | 1.67 |
| Bromine | Br | 79.904 | 1 | 79.904 | 33.01 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 17.36 |
| Oxygen | O | 15.999 | 2 | 31.998 | 13.22 |
| Total | 242.032 | 100.00 |
Combustion Analysis: The Gold Standard
Combustion analysis is the most widely accepted method for determining the carbon, hydrogen, and nitrogen content of organic compounds. This technique involves the complete combustion of a small, precisely weighed sample in a stream of oxygen at high temperatures. The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), which are subsequently reduced to nitrogen gas (N₂)—are then quantitatively measured.
A common acceptance criterion in the pharmaceutical industry and academic research is that the experimentally determined mass percentages should be within ±0.4% of the theoretical values.
Table 2: Illustrative Comparison of Theoretical vs. Expected Experimental Elemental Analysis Data
| Element | Theoretical % | Expected Experimental % (Illustrative) | Acceptance Criteria (±0.4%) |
| Carbon (C) | 34.74 | 34.68 | 34.34 - 35.14 |
| Hydrogen (H) | 1.67 | 1.71 | 1.27 - 2.07 |
| Nitrogen (N) | 17.36 | 17.41 | 16.96 - 17.76 |
Experimental Protocol: Combustion CHN Analysis
The following is a detailed protocol for the elemental analysis of 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine using a modern CHN analyzer. Special considerations for halogenated and nitro-containing compounds are included.
Instrumentation: A calibrated CHN elemental analyzer.
Materials:
-
3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine sample
-
Acetanilide or other suitable certified reference material
-
Tin capsules
-
High-purity helium and oxygen
Procedure:
-
Instrument Calibration: Calibrate the instrument using a certified reference material (e.g., acetanilide).
-
Sample Preparation: Accurately weigh 1-2 mg of the 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine sample into a tin capsule.
-
Combustion: Introduce the sample into the combustion furnace (typically at 900-1000 °C) with a pulse of pure oxygen. The presence of bromine may require a slightly higher combustion temperature or a specialized catalyst to ensure complete conversion and prevent the formation of interfering halogen species.
-
Reduction and Separation: Pass the combustion products through a reduction furnace containing copper to convert nitrogen oxides to N₂. The gases are then passed through a chromatographic column to separate N₂, CO₂, and H₂O.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.
-
Data Analysis: The instrument software calculates the percentage of C, H, and N in the original sample based on the detector response and the initial sample weight.
Sources
bioisosteric comparison of 3-bromo-4-nitro-indole vs 6-azaindole
Bioisosteric Profiling: 3-Bromo-4-Nitro-Indole vs. 6-Azaindole Scaffolds
Executive Summary: The "Warhead" vs. The "Scaffold"
In early-stage drug discovery, researchers often face a critical decision point: maintain a highly functionalized "hit" fragment or perform a scaffold hop to improve physicochemical properties. This guide compares two distinct chemical entities that represent this dichotomy:
-
3-Bromo-4-nitro-indole: A dense, highly functionalized intermediate . It represents a "warhead" strategy where the indole core is loaded with electron-withdrawing (nitro) and sterically demanding (bromo) groups to force specific binding interactions or reactivity.
-
6-Azaindole (1H-Pyrrolo[2,3-c]pyridine): A bioisosteric scaffold . It represents a "property-first" strategy, using the intrinsic pyridine nitrogen to lower lipophilicity and improve solubility without requiring heavy exogenous functionalization.
Key Insight: While 3-bromo-4-nitro-indole offers unique electrophilic and steric vectors for kinase pockets (e.g., CK2), it suffers from poor solubility and metabolic liabilities (nitro reduction). 6-Azaindole is the superior choice for lead optimization, offering a cleaner metabolic profile and intrinsic H-bond acceptance at the C6 position.
Physicochemical & Electronic Matrix
The following table contrasts the properties of the functionalized indole against the bare azaindole scaffold to highlight the "cost" of functionalization versus the "benefit" of the scaffold hop.
| Feature | 3-Bromo-4-Nitro-Indole | 6-Azaindole (Scaffold) | Implication for Drug Design |
| Electronic Character | Highly Electron Deficient (π-acidic). | Moderately Electron Deficient (Pyridine-like). | Nitro-indole is prone to nucleophilic attack; Azaindole is stable but basic. |
| H-Bond Donors (HBD) | 1 (Indole NH - highly acidic). | 1 (Pyrrole NH).[1] | Nitro group increases NH acidity (pKa ~12-13 vs ~16), strengthening H-bonds. |
| H-Bond Acceptors (HBA) | 2 (Nitro group oxygens). | 1 (Pyridine N-6).[1] | Azaindole N-6 is a "cleaner" acceptor than the bulky nitro group. |
| Lipophilicity (cLogP) | High (~2.5 - 3.0). | Low (~1.2). | Azaindole improves aqueous solubility significantly. |
| Metabolic Liability | High: Nitro reduction to amine (toxicophoric). | Moderate: N-oxidation or hydroxylation. | Nitro groups are often structural alerts (genotoxicity risk). |
| Solubility | Poor (requires DMSO/organic cosolvents). | Moderate to Good (pH dependent). | 6-Azaindole is preferred for oral bioavailability. |
Structural & Synthetic Analysis
A. 3-Bromo-4-Nitro-Indole: The Synthetic Challenge
Synthesizing this molecule requires navigating the conflicting directing effects of the indole ring.
-
Challenge: Electrophilic aromatic substitution (EAS) on indole usually occurs at C3. However, a nitro group at C4 deactivates the ring.
-
Strategy: The most reliable route is Bromination of 4-Nitroindole . The pre-existing nitro group at C4 directs the bromine to the C3 position via standard NBS (N-bromosuccinimide) protocols, although yields can be variable due to electronic deactivation.
B. 6-Azaindole: The Scaffold Hop
-
Challenge: Functionalizing the 6-azaindole core at the equivalent "3" and "4" positions is non-trivial.
-
Strategy:
-
C3 Functionalization: EAS (e.g., bromination) works well at C3 due to the pyrrole-like character.
-
C4 Functionalization: Requires oxidation to the N-oxide followed by rearrangement (Reissert-Henze) or lithiation strategies, which are more complex than standard indole chemistry.
-
Visualization: Decision Pathways & Interaction Vectors
The following diagrams illustrate the synthetic decision tree and the pharmacophore comparison.
Figure 1: Decision Logic for choosing between functionalizing the indole core (Red Path) vs. hopping to the azaindole scaffold (Blue Path).
Figure 2: Pharmacophore mapping showing how 6-azaindole mimics the H-bond donor/acceptor features of the nitro-indole but lacks the steric bulk of the bromo group without further modification.
Experimental Protocols
Protocol A: Synthesis of 3-Bromo-4-Nitro-Indole
Use this protocol to generate the "warhead" reference standard.
Safety Note: Nitroindoles are potentially explosive and mutagenic. Handle in a fume hood.
-
Starting Material: Dissolve 4-nitroindole (1.0 eq) in anhydrous DMF (Dimethylformamide).
-
Bromination: Cool the solution to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes to avoid poly-bromination.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane 1:3). The product typically has a lower Rf than the starting material.[2]
-
Workup: Pour the reaction mixture into ice-cold water (10x volume). The product should precipitate as a yellow/orange solid.
-
Purification: Filter the solid. If necessary, recrystallize from Ethanol/Water.
-
Validation: 1H NMR should show the disappearance of the C3 proton signal (typically a doublet around 6.5-7.0 ppm in the parent indole).
Protocol B: Thermodynamic Solubility Comparison
Use this protocol to quantify the advantage of the 6-azaindole scaffold.
-
Preparation: Weigh 5 mg of solid 3-bromo-4-nitro-indole and 6-azaindole into separate glass vials.
-
Solvent Addition: Add 500 µL of PBS buffer (pH 7.4) to each vial.
-
Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).
-
Filtration: Filter the suspension through a 0.45 µm PVDF membrane to remove undissolved solid.
-
Quantification: Analyze the filtrate via HPLC-UV (254 nm). Calculate concentration using a calibration curve of standards dissolved in DMSO.
-
Expected Result: 6-Azaindole > 1 mg/mL; 3-Bromo-4-nitro-indole < 0.05 mg/mL.
-
References
-
Synthesis of Nitroindoles: Pelkey, E. T., & Gribble, G. W. (1999). Synthesis and reactions of N-protected 3-nitroindoles. Synthesis, 1999(07), 1117-1122. Link
-
Azaindole Physicochemical Properties: Popowycz, F., et al. (2003). 6-Azaindole: A versatile scaffold for medicinal chemistry. Tetrahedron, 59(10), 1649-1687. Link
-
Bioisosteric Replacement Strategies: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Biological Activity of Brominated Indoles: Calcul, L., et al. (2012). Natural products as a rich source of tautomerase inhibitors. Organic & Biomolecular Chemistry, 10, 4236-4247. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine
The following technical guide provides a rigorous safety and operational framework for handling 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine . This content is structured for research professionals requiring immediate, high-fidelity protocols.
Part 1: Emergency Overview & Critical Hazards
Immediate Action Required: Treat this compound as a high-potency sensitizer and potential energetic material . The combination of a nitro group (
Emergency Response Protocol (Spill/Exposure)
-
Inhalation: Move to fresh air immediately. The nitro-azaindole moiety can cause rapid respiratory tract irritation.
-
Skin Contact: Do not use ethanol or organic solvents to wash; this increases dermal absorption. Wash with 5% aqueous soap solution for 15 minutes.
-
Eye Contact: Irrigate with saline or water for 15 minutes.
-
Spill: Do not dry sweep. Dampen with inert oil (e.g., mineral oil) or cover with vermiculite before transfer to avoid dust aerosolization.
Part 2: Technical Profile & Identification
This compound is a critical intermediate in the synthesis of kinase inhibitors and neuroimaging agents. Its purity and stability are contingent on strict environmental controls.[1][2]
Table 1: Physicochemical Properties
| Property | Specification | Operational Note |
| CAS Number | 1190309-86-4 | Verify against container label. |
| Formula | High nitrogen content suggests thermal sensitivity. | |
| Mol. Weight | 242.03 g/mol | Suitable for LC-MS monitoring ( |
| Physical State | Yellow to Orange Solid | Color intensity correlates with oxidation/degradation. |
| Solubility | DMSO, DMF (>20 mg/mL) | Insoluble in water. Do not use aqueous buffers for stock. |
| Stability | Light & Heat Sensitive | Store at 2-8°C under Argon/Nitrogen. |
Part 3: Personal Protective Equipment (PPE) Strategy
The Logic: Standard PPE is insufficient. The lipophilic nature of the azaindole core allows it to penetrate standard latex barriers. The nitro group adds a risk of methemoglobinemia upon significant absorption.
Table 2: PPE Selection Matrix
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Dermal (Hands) | Double-gloving: 1. Inner: Nitrile (4 mil) 2. Outer: Nitrile (5-8 mil) or Neoprene | Halogenated heteroaromatics can permeate thin nitrile < 10 mins. Double layer provides "breakthrough" indication. |
| Respiratory | N95 (minimum) or P100 Respirator if outside fume hood. | Fine crystalline dust is easily aerosolized. The nitro group is a respiratory irritant. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses are insufficient due to the risk of fine particulate migration around lenses. |
| Body | Tyvek® Lab Coat or Apron | Cotton absorbs chemicals; Tyvek repels solid particulates and prevents clothing contamination. |
Part 4: Operational Handling Protocol
Objective: Synthesize a self-validating workflow that minimizes exposure and degradation.
Step 1: Pre-Operational Check
-
Verify Atmosphere: Ensure the fume hood is operating at face velocity > 100 fpm.
-
Light Control: Amber glassware is mandatory . If amber vials are unavailable, wrap clear glass in aluminum foil before weighing.
Step 2: Weighing & Solubilization
-
Static Control: Use an anti-static gun on the weighing boat. Nitro-heterocycles are prone to static cling, leading to dispersion.
-
Solvent Addition: Add DMSO slowly down the side of the vial.
-
Why? Exothermic dissolution is possible. Localized heating can degrade the nitro group.
-
-
Vortexing: Do not sonicate if possible. Sonication generates heat. Vortex at medium speed to dissolve.
Step 3: Reaction Setup (Stoichiometry)
When using this compound as an electrophile (e.g., in
-
Order of Addition: Add the nucleophile to the solution of 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine.
-
Temperature: Maintain reaction temp < 60°C unless strictly necessary. Nitro groups on electron-deficient rings can undergo varying decomposition pathways above 80°C.
Part 5: Waste Management & Decontamination
Disposal Classification: Hazardous Chemical Waste (Halogenated / Nitrogenous).
-
Quenching: Quench reaction mixtures with saturated aqueous Ammonium Chloride (
) before disposal to neutralize any active anions. -
Solid Waste: Dispose of contaminated gloves and weighing boats in a dedicated "Solid Toxic" bin.
-
Liquid Waste: Segregate into "Halogenated Organic Solvents." Do not mix with strong acids (risk of
fume generation).
Part 6: Visualizations
Diagram 1: Safe Handling Workflow
This workflow enforces the "Chain of Custody" for the chemical to prevent cross-contamination.
Caption: Operational workflow emphasizing temperature equilibration and containment within the Critical Control Zone.
Diagram 2: Spill Response Decision Tree
A logic gate for immediate decision-making during accidental release.
Caption: Decision matrix for spills, prioritizing aerosol suppression for solids and containment for liquids.
Part 7: References
-
PubChem. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine (Analogous Safety Data). National Library of Medicine. Retrieved March 3, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
